tert-Butyl methyl sulfoxide, (+)-
Description
Significance of Sulfinyl Compounds as Chiral Tools in Organic Chemistry
The utility of sulfinyl compounds, particularly chiral sulfoxides, as powerful instruments in asymmetric synthesis is well-established. medcraveonline.comrsc.org Their effectiveness stems from the stable stereogenic center at the sulfur atom, which can influence the stereochemical course of a reaction. rsc.orgwikipedia.org This has led to their widespread use in a variety of stereoselective transformations, contributing significantly to the synthesis of complex and biologically active molecules. medcraveonline.comrsc.org
Role as Chiral Auxiliaries
Chiral sulfoxides are widely recognized for their role as potent chiral auxiliaries. rsc.orgontosight.ai A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed. The effectiveness of sulfoxides in this capacity is attributed to the steric and stereoelectronic differences between the substituents attached to the sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon-based groups. medcraveonline.com These features allow for effective differentiation between the two faces of a nearby reactive center. medcraveonline.com
The tert-butylsulfinyl group, in particular, has proven to be a highly efficient chiral auxiliary in a range of asymmetric reactions, including the Pauson-Khand reaction. acs.org The synthesis of enantiopure amines and their derivatives frequently employs tert-butanesulfinamide, a derivative of tert-butyl sulfoxide (B87167), highlighting its practical importance. nih.gov The use of chiral auxiliaries is a foundational strategy for constructing enantioenriched sulfur stereogenic centers. nih.govacs.org For instance, the reaction of a chiral sulfinate ester, which can be derived from a sulfoxide, with a nucleophile proceeds with inversion of configuration at the sulfur center, allowing for the stereospecific synthesis of other chiral sulfoxides and sulfinamides. nih.govacs.org
Role as Chiral Ligands
In addition to their function as auxiliaries, chiral sulfoxides are valuable as ligands in transition-metal-catalyzed asymmetric reactions. thieme-connect.comthieme-connect.com Their ability to coordinate to metal centers through either the sulfur or oxygen atom provides a unique advantage over more conventional nitrogen and phosphorus-based ligands. thieme-connect.com This coordination brings the chiral information of the sulfoxide in close proximity to the metal's active site, influencing the stereoselectivity of the catalyzed reaction. thieme-connect.com
Researchers have designed and synthesized a variety of chiral sulfoxide-containing ligands, including those with a bulky tert-butylsulfinyl group. chinesechemsoc.org These ligands, such as sulfoxide-phosphine and C2-symmetric bis-sulfoxide ligands, have been successfully applied in a range of copper-, palladium-, and rhodium-catalyzed asymmetric reactions. chinesechemsoc.org The development of these ligands underscores the growing importance of chiral sulfoxides in the field of asymmetric catalysis. thieme-connect.comthieme-connect.com
Role as Chiral Catalysts
The application of chiral sulfinyl compounds extends to their use as organocatalysts, where the chiral sulfoxide moiety itself is the catalytic entity. thieme-connect.comacs.org While the use of sulfoxides as ligands in metal-based catalysts is more common, their potential as standalone chiral catalysts is an active area of research. thieme-connect.com Their ability to promote reactions through organized transition states, facilitated by the coordination of their sulfur and oxygen lone pairs to Lewis acidic functionalities, is a key aspect of their catalytic potential. illinois.edu
Stereogenic Nature of the Sulfinyl Group
The fundamental property that underpins the utility of chiral sulfoxides in asymmetric synthesis is the stereogenic nature of the sulfinyl group. acs.orgwikipedia.org When the two organic substituents attached to the sulfinyl group are different, the sulfur atom becomes a chiral center. wikipedia.org This results in a molecule that is non-superimposable on its mirror image, leading to the existence of enantiomers.
Configurational Stability of the Sulfinyl Moiety
A crucial characteristic of chiral sulfoxides is the high configurational stability of the stereogenic sulfur atom. medcraveonline.comrsc.org The energy barrier to inversion of the stereocenter is substantial, typically in the range of 38-41 kcal/mol, meaning that racemization (the conversion of one enantiomer into an equal mixture of both) does not readily occur under normal conditions. wikipedia.orgillinois.edu This stability is essential for their application in asymmetric synthesis, as it ensures that the chiral information is retained throughout a chemical transformation. Racemization generally requires harsh conditions, such as high temperatures (over 200°C) or irradiation. illinois.edu
Steric and Stereoelectronic Differentiation by Substituents on Sulfur
The effectiveness of a chiral sulfoxide in inducing stereoselectivity is directly related to the steric and electronic differences between the substituents on the sulfur atom. medcraveonline.com The sulfinyl group possesses a lone pair of electrons, an oxygen atom, and two different organic groups, creating a highly differentiated three-dimensional environment around the sulfur atom. medcraveonline.comillinois.edu This differentiation allows for precise control over the approach of reagents to a nearby reactive site, favoring the formation of one diastereomer over the other. medcraveonline.com The interplay of steric hindrance and electronic effects of the substituents dictates the conformational preferences of the molecule and, consequently, the stereochemical outcome of the reaction. rsc.orgsci-hub.seacs.orgmanchester.ac.uk For example, the large steric bulk of a tert-butyl group compared to a methyl group in (+)-tert-butyl methyl sulfoxide provides a significant steric bias. illinois.edu
Historical Context and Evolution of Chiral Sulfoxide Chemistry
The journey of chiral sulfoxide chemistry is a testament to the continuous development of synthetic methodologies, from early stoichiometric resolutions to modern catalytic and biocatalytic approaches.
The concept of chirality in molecules was first elucidated by Louis Pasteur in 1848, with his subsequent discovery of biological enantioselectivity in 1857 laying the groundwork for stereoselective synthesis. nih.gov The first instance of an optically active sulfoxide was reported in 1926, a discovery that was instrumental in confirming the non-planar geometry of the sulfur atom in these compounds. wiley-vch.de
However, it was not until 1962 that a practical and widely adopted method for the synthesis of enantiomerically enriched sulfoxides was developed by Andersen. illinois.edu This seminal work involved the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. The reaction proceeds via a nucleophilic substitution at the sulfur center with complete inversion of configuration, allowing for the predictable synthesis of chiral sulfoxides. medcraveonline.com This method, often referred to as the Andersen synthesis, became a cornerstone in the field for preparing a variety of p-tolyl alkyl or aryl sulfoxides. medcraveonline.com
Prior to the Andersen synthesis, the primary method for obtaining chiral sulfoxides was through the resolution of racemic mixtures, a process that was often inefficient. wiley-vch.de Another significant early development was the application of the modified Sharpless epoxidation reagent for the asymmetric oxidation of prochiral sulfides to sulfoxides, representing a move towards catalytic methods. medcraveonline.com
Table 1: Foundational Methods in Chiral Sulfoxide Synthesis
| Method | Year | Description | Key Features |
| Resolution of Racemates | Pre-1960s | Separation of enantiomers from a racemic mixture. wiley-vch.de | First approach to obtain chiral sulfoxides, often low efficiency. |
| Andersen Synthesis | 1962 | Nucleophilic substitution of diastereomerically pure menthyl sulfinates with Grignard reagents. medcraveonline.comillinois.edu | First practical and widely used method; proceeds with inversion of configuration. |
| Modified Sharpless Oxidation | 1984 | Asymmetric oxidation of sulfides using a titanium-based catalyst. medcraveonline.com | An early and important step towards catalytic asymmetric sulfoxidation. |
The field of chiral sulfoxide synthesis has evolved significantly, with a modern emphasis on catalytic and more sustainable methods. A major trend is the development of catalytic asymmetric oxidation of prochiral sulfides. This approach is highly sought after as it represents the most direct route to enantiopure sulfoxides. acs.org Various transition metal complexes, including those based on titanium, vanadium, and rhodium, have been successfully employed as catalysts for this transformation, often in conjunction with chiral ligands to induce enantioselectivity. researchgate.netillinois.eduthieme-connect.com
Biocatalysis has emerged as a powerful tool for the synthesis of chiral sulfoxides. frontiersin.org The use of enzymes, such as monooxygenases, or whole-cell systems offers the advantage of high enantioselectivity and efficiency under mild reaction conditions. researchgate.netfrontiersin.org These biocatalytic methods can be applied to the asymmetric oxidation of sulfides or the kinetic resolution of racemic sulfoxides, where one enantiomer is selectively transformed, leaving the other in high enantiomeric purity. researchgate.netfrontiersin.org For instance, DMSO reductases have been utilized for the kinetic resolution of racemic sulfoxides. frontiersin.org
The design and synthesis of novel chiral ligands containing a sulfoxide moiety is another active area of research. Ligands such as sulfoxide-phosphines (SOPs) and sulfoxide-olefins have proven effective in a range of metal-catalyzed asymmetric reactions. researchgate.netsioc-journal.cn Furthermore, organocatalysis has provided new avenues for chiral sulfoxide synthesis. For example, chiral bifunctional squaramides have been used as organocatalysts for the oxidative kinetic resolution of sulfides. researchgate.net
Recent research has also focused on the deracemization of sulfoxides, which involves converting a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. researchgate.net Innovative approaches, such as the combination of electrocatalysis and biocatalysis, are being explored for this purpose. researchgate.net
The synthesis of (+)-tert-Butyl methyl sulfoxide can be achieved through methods such as the oxidation of tert-butyl methyl sulfide (B99878) or via nucleophilic displacement reactions. ontosight.ai This specific chiral sulfoxide serves as a valuable chiral auxiliary in various asymmetric synthesis applications. ontosight.ai
Table 2: Modern Trends in Chiral Sulfoxide Synthesis
| Trend | Description | Examples | Significance |
| Catalytic Asymmetric Oxidation | Direct oxidation of prochiral sulfides using a chiral catalyst. acs.org | Ti, V, Rh complexes with chiral ligands. researchgate.netillinois.eduthieme-connect.com | High efficiency, atom economy, and reduced waste compared to stoichiometric methods. |
| Biocatalysis | Use of enzymes or whole cells for enantioselective transformations. frontiersin.org | Monooxygenases for oxidation, reductases for kinetic resolution. researchgate.netfrontiersin.org | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Novel Ligand Development | Synthesis of new chiral sulfoxide-containing ligands for asymmetric catalysis. researchgate.netsioc-journal.cn | Sulfoxide-phosphine (SOP) and sulfoxide-olefin ligands. researchgate.netsioc-journal.cn | Expansion of the toolbox for asymmetric metal catalysis. |
| Organocatalysis | Use of small organic molecules as catalysts. researchgate.net | Chiral squaramide for oxidative kinetic resolution. researchgate.net | Avoids the use of potentially toxic and expensive metals. |
| Deracemization | Conversion of a racemic mixture into a single enantiomer. researchgate.net | Combination of biocatalysis and electrocatalysis. researchgate.net | Potential for quantitative yields of a single enantiomer. |
Structure
3D Structure
Properties
CAS No. |
40806-56-2 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-methyl-2-[(S)-methylsulfinyl]propane |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3/t7-/m0/s1 |
InChI Key |
YPRPSRLQZMDWFO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)C |
Canonical SMILES |
CC(C)(C)S(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Optically Active Sulfoxides, with Emphasis on Tert Butyl Methyl Sulfoxide, +
Asymmetric Oxidation of Sulfides
The asymmetric oxidation of sulfides to sulfoxides represents a key transformation in organic chemistry. This can be achieved through several approaches, including catalytic and stoichiometric methods, each with its own set of advantages and limitations.
Catalytic Asymmetric Sulfoxidation Approaches
Catalytic methods are highly desirable as they require only a small amount of a chiral catalyst to produce a large quantity of the desired enantiomerically enriched sulfoxide (B87167). ucc.ie These approaches can be broadly categorized into transition metal-catalyzed oxidations, organocatalytic systems, and biocatalytic methods.
Transition metal complexes are widely used as catalysts for the asymmetric oxidation of sulfides. ucc.ie Among these, titanium-based systems have been extensively studied and have proven to be effective for a broad range of substrates. ucc.ieacs.orgnih.gov
The Kagan-Modena system, which utilizes a titanium(IV) complex with diethyl tartrate as a chiral ligand and an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the oxidant, is a classic example. ucc.ieacs.org The stereochemical outcome of this reaction has been a subject of detailed studies, revealing that the nature of the substrate and the oxidant can significantly influence the enantioselectivity. acs.org For instance, while TBHP is effective for many sulfides, CHP has been found to be a better oxidant for certain fluorinated aryl benzyl (B1604629) or aryl phenacyl sulfides, leading to higher yields and enantioselectivities. acs.org
Modifications to the Kagan system and the development of other titanium-based catalysts have expanded the scope of this methodology. For example, titanium-salen complexes have been shown to be effective for the asymmetric oxidation of aryl alkyl sulfides, affording high yields and excellent enantioselectivities. ucc.ie Similarly, titanium-catalyzed asymmetric sulfoxidation using an amino alcohol-derived Schiff base ligand and hydrogen peroxide as the oxidant has been reported. ucc.ie
While titanium catalysts are prominent, other transition metals such as vanadium, manganese, and iron have also been employed in asymmetric sulfoxidation. ucc.ieorganic-chemistry.org Vanadium complexes with chiral Schiff base ligands, for instance, have been used for the enantioselective oxidation of sulfides with hydrogen peroxide. organic-chemistry.org Iron(salan) complexes have also emerged as efficient catalysts for the asymmetric oxidation of a variety of sulfides, including alkyl aryl and methyl alkyl sulfides, using hydrogen peroxide in water. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Sulfoxidation
| Catalyst System | Sulfide (B99878) Substrate | Oxidant | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Titanium/Diethyl Tartrate | Methyl p-tolyl sulfide | Cumene Hydroperoxide | Methyl p-tolyl sulfoxide | 95% | 42% | ucc.ie |
| Titanium-salen complex | Methyl p-chlorophenyl sulfide | Urea Hydrogen Peroxide | Methyl p-chlorophenyl sulfoxide | 99% | 88% | ucc.ie |
| Vanadium/Chiral Schiff Base | Thioanisole | Hydrogen Peroxide | Methyl phenyl sulfoxide | 79% | 85% | ucc.ie |
| Iron(salan) complex | Various alkyl aryl sulfides | Hydrogen Peroxide | Corresponding sulfoxides | High | High | organic-chemistry.org |
| Ti(IV)/Aminotriphenolate | p-Tolyl methyl sulfide | Cumene Hydroperoxide | p-Tolyl methyl sulfoxide | - | - | acs.orgnih.gov |
| Hf(IV)/Aminotriphenolate | p-Tolyl methyl sulfide | Cumene Hydroperoxide | p-Tolyl methyl sulfone (major) | - | - | acs.orgnih.gov |
Data presented is for illustrative purposes and specific conditions may vary.
Organocatalysis offers an alternative to metal-based systems, avoiding potential issues of metal contamination in the final product. Chiral organic molecules can be used to catalyze the asymmetric oxidation of sulfides, often with hydrogen peroxide as a green oxidant. researchgate.netrsc.org
One notable example involves the use of flavin-cyclodextrin conjugates. researchgate.netrsc.org These catalysts have shown remarkable efficiency and enantioselectivity, particularly for bulky substrates. For the oxidation of tert-butyl methyl sulfide, a β-cyclodextrin conjugate with an alloxazinium unit achieved quantitative conversion and an impressive 91% enantiomeric excess (ee). researchgate.netrsc.org These reactions are typically performed with low catalyst loadings (0.3–5 mol%) and show no overoxidation to the corresponding sulfone. researchgate.netrsc.org
Other organocatalytic systems include those based on chiral imines, chiral phosphoric acids, and chiral flavinium salts, which have demonstrated enantioselectivities up to 91% ee for tert-butyl methyl sulfide. researchgate.net
Enzymes are highly efficient and selective catalysts that can perform asymmetric sulfoxidations under mild conditions. thieme-connect.denih.gov A wide variety of enzymes, including peroxidases, cytochrome P450s, and flavin-dependent oxygenases, have been shown to catalyze the oxidation of sulfides to chiral sulfoxides. thieme-connect.de
For instance, cyclohexanone (B45756) monooxygenase (CHMO) from Saccharomyces cerevisiae can oxidize tert-butyl methyl sulfide with good selectivity. thieme-connect.de An E. coli strain expressing CHMO has also been successfully used to transform various dithiolane/dithiane substrates into the corresponding (R)-sulfoxides with high yields and enantiomeric excesses. thieme-connect.de
The use of whole-cell biocatalysts, such as the fungus Cunninghamella echinulata, has been effective in the asymmetric oxidation of prochiral sulfides to produce sulfoxides like rabeprazole (B1678785) with high conversion and enantioselectivity. mdpi.com
Table 2: Examples of Biocatalytic Asymmetric Sulfoxidation
| Biocatalyst | Sulfide Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Saccharomyces cerevisiae (CHMO) | tert-Butyl methyl sulfide | tert-Butyl methyl sulfoxide | Good selectivity | - | thieme-connect.de |
| E. coli expressing CHMO | Dithiolane/dithiane substrates | (R)-sulfoxides | High | Good | thieme-connect.de |
| Cunninghamella echinulata MK40 | 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methylthiobenzimidazole | Rabeprazole (S-enantiomer) | High | 92% | mdpi.com |
| Phenylacetone monooxygenase (PAMO) mutant M446G | Methyl phenyl sulfide | (R)-Methyl phenyl sulfoxide | 92-95% | - | thieme-connect.de |
Data presented is for illustrative purposes and specific conditions may vary.
Stoichiometric Asymmetric Oxidation Reagents (e.g., Chiral Oxaziridines)
Stoichiometric chiral oxidizing agents, while not catalytic, can provide high levels of enantioselectivity for the oxidation of sulfides. Chiral oxaziridines, particularly those derived from camphor, are well-known reagents for this purpose. ucc.iewiley-vch.de
Davis and co-workers developed N-sulfonyloxaziridines that are highly effective for the asymmetric oxidation of a wide range of sulfides, often yielding enantiomeric excesses greater than 95%. wiley-vch.de For example, the oxidation of methyl p-tolyl sulfide with a specific dichlorocamphorylsulfonyloxaziridine resulted in a 95% yield and 95% ee of the corresponding sulfoxide. ucc.ie These reagents have also been successfully applied to the synthesis of (+)-tert-Butyl methyl sulfoxide. The use of a camphor-derived oxaziridine (B8769555) provided (S)-methyl tert-butyl sulfoxide with a 94% ee. wiley-vch.de
Another approach involves the in situ generation of a chiral oxidizing agent. For instance, the oxidation of tert-butyl methyl sulfide using an in situ generated reagent afforded the sulfoxide in 83% yield and 42% ee. ucc.ie The use of sulfonylimines in the presence of aqueous hydrogen peroxide has also been explored, leading to the quantitative preparation of methyl tert-butyl sulfoxide with an 86% ee under stoichiometric conditions. wiley-vch.de
Regioselective Oxidation Strategies
In the case of unsymmetrical sulfides, the site of oxidation can be influenced by both steric and electronic factors. cdnsciencepub.com Generally, oxidation occurs at the more electron-rich and less sterically hindered sulfur atom. For instance, in the oxidation of asymmetric disulfides with hydrogen peroxide, high regioselectivity is observed, which can be rationalized by the electron-withdrawing ability and steric effects of the substituents. cdnsciencepub.com
For thioethers, the reactivity order for the catalytic formation of the sulfoxide from butyl methyl sulfides has been reported as n- > tert- > iso- > sec-butyl methyl sulfides. researchgate.net Interestingly, for tert-butyl methyl thioether, the dominant product of oxidation with hydrogen peroxide catalyzed by TS-1 zeolite was the sulfoxide, whereas for other butyl methyl thioethers, the sulfone was the major product. researchgate.net This highlights how the steric bulk of the tert-butyl group can influence the regioselectivity and extent of oxidation.
Nucleophilic Substitution Reactions at the Sulfur Atom
Nucleophilic substitution at a chiral sulfur center is a foundational method for the synthesis of optically active sulfoxides. This approach typically involves the reaction of a chiral sulfinyl precursor with an organometallic reagent.
Andersen Synthesis and its Modern Variants
The Andersen synthesis, first reported in 1962, is a classic and still widely used method for preparing enantiomerically pure sulfoxides. illinois.edu The original method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers are then separated, typically by recrystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent, like a Grignard reagent, yields the desired chiral sulfoxide. illinois.edutandfonline.com
Modern variations of the Andersen synthesis have focused on improving the efficiency and applicability of this method. These include the development of new chiral auxiliaries and one-pot procedures to streamline the process. For instance, diacetone-D-glucose (DAG) has been identified as a useful chiral auxiliary, allowing for the stereoselective preparation of both (R)- and (S)-methanesulfinates by choosing the appropriate base. nih.govacs.orgresearchgate.net These can then be converted to enantiomerically pure methyl sulfoxides. Another advancement involves the use of C2-symmetric bis-sulfinate esters derived from BINOL as effective sulfinyl transfer agents for the synthesis of tert-butyl sulfoxides. researchgate.net
A cornerstone of the Andersen synthesis is the use of diastereomerically pure sulfinate esters. acs.orgwiley-vch.de The process begins with the reaction of a sulfinyl chloride with a chiral alcohol, most famously (-)-menthol, to produce a mixture of diastereomeric sulfinates. illinois.edunih.gov Due to their different physical properties, these diastereomers can be separated, often through fractional crystallization, to isolate a single diastereomerically pure compound. illinois.edu
For example, the reaction of p-toluenesulfinyl chloride with (-)-menthol yields a mixture of diastereomers that can be separated to give pure (-)-menthyl-(S)-p-toluenesulfinate. nih.govacs.org This diastereomerically pure sulfinate ester then serves as the chiral precursor for the synthesis of various optically active p-tolyl sulfoxides. The successful separation of these diastereomers is critical for achieving high enantiomeric purity in the final sulfoxide product.
A key mechanistic feature of the Andersen synthesis is the stereochemical course of the nucleophilic substitution at the sulfur atom. The reaction of the diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with a complete inversion of configuration at the sulfur center. tandfonline.comnih.govresearchgate.net This predictable stereospecificity is a major advantage of the method, as the absolute configuration of the resulting sulfoxide can be directly inferred from the known configuration of the starting sulfinate ester. tandfonline.com
This inversion is consistent with an SN2-type mechanism at the sulfur atom. researchgate.net The nucleophile attacks the electrophilic sulfur atom from the side opposite to the leaving group (the alkoxy group from the chiral alcohol), leading to the observed inversion of stereochemistry. This reliable stereochemical outcome has been demonstrated in a wide variety of cases and is a fundamental principle in the asymmetric synthesis of sulfoxides. tandfonline.com
Nucleophilic Displacement on Chiral Sulfur Derivatives
Beyond the classic Andersen synthesis which utilizes chiral sulfinate esters, other chiral sulfur derivatives can also undergo nucleophilic displacement to afford optically active sulfoxides. These methods provide alternative routes and can sometimes offer advantages in terms of substrate scope or reaction conditions.
One notable example involves the use of chiral 1,2,3-oxathiazolidine-2-oxides derived from amino alcohols like ephedrine. wiley-vch.de These compounds can be transformed into various sulfinamides with high diastereomeric excess. The subsequent reaction of these chiral sulfinamides with organometallic reagents can then produce the desired chiral sulfoxides. wiley-vch.de Similarly, chiral sulfinamides derived from Ellman's auxiliary (tert-butanesulfinamide) have become exceptionally useful precursors for the synthesis of a wide range of chiral sulfoxides and other sulfur-containing stereogenic centers. acs.org Reaction of these enantiopure sulfinamides with Grignard reagents provides access to the corresponding sulfoxides. acs.org
Kinetic Resolution Techniques
Kinetic resolution is a powerful strategy for separating a racemic mixture of sulfoxides. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the enrichment of the less reactive enantiomer.
Kinetic Resolution via Oxidation to Sulfones
A common and effective method for the kinetic resolution of racemic sulfoxides is their partial oxidation to the corresponding sulfones. researchgate.net In this process, a chiral oxidizing agent or catalyst selectively oxidizes one enantiomer of the sulfoxide at a faster rate than the other. ulaval.ca This leaves the unreacted starting material enriched in the slower-reacting enantiomer.
Vanadium and titanium-based catalysts are frequently employed for this purpose. For example, chiral vanadium-salan complexes have been shown to be highly effective for the kinetic resolution of racemic sulfoxides using hydrogen peroxide as the oxidant. acs.orgorganic-chemistry.org Similarly, chiral titanium-BINOL complexes can facilitate the oxidative kinetic resolution of sulfoxides. acs.orgresearchgate.net In some cases, the asymmetric oxidation of a sulfide to a sulfoxide can be followed by a subsequent kinetic resolution of the sulfoxide product, leading to very high enantiomeric excesses. researchgate.netulaval.caorganic-chemistry.org This tandem approach combines two stereoselective processes to achieve a highly enantiopure final product. acs.org
The efficiency of the kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the oxidation of the two enantiomers. Higher 's' values indicate a more effective resolution. Research has shown that factors such as the catalyst structure, solvent, and temperature can significantly influence the selectivity of the oxidation. organic-chemistry.orgorganic-chemistry.org For instance, studies with vanadium-Schiff base catalysts have demonstrated that high enantioselectivity can be achieved at 0°C in chloroform (B151607). organic-chemistry.org
| Catalyst System | Substrate | Oxidant | Result | Reference |
| Vanadium-Salan Complex | Racemic Aryl Alkyl Sulfoxides | H₂O₂ | High ee of unreacted sulfoxide | acs.orgorganic-chemistry.org |
| Titanium(IV)/(S)-BINOL | Racemic Sulfoxides | TBHP | High ee of unreacted sulfoxide | acs.org |
| Chiral Fe/bipybox Complex | Racemic Methylphenylsulfoxide | H₂O₂ | Enantioenriched (R)-sulfoxide | ulaval.ca |
| Manganese/Chiral N4 Ligand | Racemic Aromatic Sulfoxides | H₂O₂ | High ee of unreacted sulfoxide | sioc-journal.cnsioc-journal.cn |
Kinetic Resolution via Reduction to Sulfides
Kinetic resolution (KR) is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of sulfoxides, one effective KR method involves the stereoselective reduction of one enantiomer to the corresponding sulfide, leaving the other, unreacted sulfoxide enantiomer in high enantiomeric excess. rsc.orgfrontiersin.org This transformation is most notably achieved using biocatalytic systems. frontiersin.org
Enzymes such as Methionine Sulfoxide Reductases (Msr) and DMSO reductases have been identified as highly efficient and selective catalysts for this purpose. frontiersin.orgnih.govfrontiersin.org These enzymes can differentiate between the two enantiomers of a racemic sulfoxide, reducing one at a much faster rate than the other.
Methionine Sulfoxide Reductase A (MsrA): MsrA enzymes are known to selectively reduce the (S)-enantiomer of various aryl alkyl sulfoxides. d-nb.infoalmacgroup.com This process allows for the recovery of the corresponding (R)-sulfoxide with excellent enantiomeric excess (ee), often exceeding 99%. frontiersin.orgd-nb.info The reaction can be performed using either isolated enzymes or whole-cell systems, with dithiothreitol (B142953) (DTT) often used as a stoichiometric reductant to regenerate the enzyme. almacgroup.com
Methionine Sulfoxide Reductase B (MsrB): Complementary to MsrA, MsrB enzymes exhibit the opposite stereoselectivity, preferentially reducing the (R)-enantiomer. almacgroup.com However, their application was historically limited by lower activity and narrower substrate scope. More recently, new MsrB homologues have been discovered that show high enantioselectivity and good activity for the kinetic resolution of a range of racemic sulfoxides, providing the (S)-enantiomers in high ee. frontiersin.orgrsc.org
DMSO Reductase (DmsABC): The DMSO reductase from E. coli has been utilized in an enantiocomplementary approach to MsrA. nih.gov It effectively catalyzes the kinetic resolution of racemic sulfoxides to yield the (R)-enantiomer, showing high enantioselectivity (up to >99% ee). frontiersin.org
The combination of these enzymatic systems provides access to both (R)- and (S)-enantiomers of various chiral sulfoxides from their racemic precursors.
Table 1: Enzymatic Kinetic Resolution of Racemic Sulfoxides via Reduction
| Enzyme System | Selectivity | Product Configuration | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methionine Sulfoxide Reductase A (MsrA) | Reduces (S)-enantiomer | (R)-Sulfoxide | >99% | d-nb.infoacs.org |
| Methionine Sulfoxide Reductase B (MsrB) | Reduces (R)-enantiomer | (S)-Sulfoxide | 92-99% | frontiersin.orgrsc.org |
| DMSO Reductase (DmsABC) | Reduces (S)-enantiomer | (R)-Sulfoxide | >99% | frontiersin.orgnih.gov |
Kinetic Resolution via Modification of Side Chains or Imidation
Kinetic resolution of sulfoxides can also be achieved by reactions that modify the sulfoxide moiety itself, such as imidation. rsc.orgresearchgate.net In this process, one enantiomer of the racemic sulfoxide reacts preferentially with an imidation agent to form a sulfoximine (B86345), leaving the unreacted sulfoxide enantiomer enriched.
A particularly advanced version of this strategy is the dynamic kinetic resolution (DKR), which combines the stereoselective reaction with a compatible method for the rapid racemization of the starting sulfoxide. researchgate.netnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Recent research has demonstrated an iron-catalyzed DKR of racemic sulfoxides. researchgate.netnih.gov This method involves a stereoselective NH imidation of the sulfoxide that is integrated with photocatalytic racemization of the sulfoxide starting material. researchgate.netnih.gov This process enables the direct and asymmetric synthesis of enantioenriched NH-sulfoximines from racemic sulfoxides. While the product is a sulfoximine, the resolution is achieved by the selective transformation of one sulfoxide enantiomer, which can also allow for the recovery of the unreacted sulfoxide in high enantiomeric purity if the reaction is stopped at partial conversion. researchgate.net
Other Advanced Synthetic Routes
Desymmetrization of Achiral Sulfoxides
Desymmetrization is a powerful strategy for generating chiral molecules from achiral (or prochiral) precursors that possess a plane of symmetry or a center of inversion. rsc.orgresearchgate.net For sulfoxides, this involves the enantioselective functionalization of a prochiral sulfoxide, such as a diaryl sulfoxide with two identical aryl groups, to create a stereogenic sulfur center.
A notable example is the rhodium-catalyzed enantioselective C–H alkynylation of achiral diaryl sulfoxides. rsc.org Using a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst paired with a chiral carboxamide additive, this method can introduce an alkynyl group onto one of the two aryl rings in an enantioselective manner. rsc.org The reaction proceeds under mild conditions and constructs a wide range of chiral sulfoxides in good yields and with excellent enantioselectivity (up to 99% ee). rsc.org Other desymmetrization approaches include palladium-catalyzed C-H olefination and sulfoxide-magnesium exchange reactions. rsc.orgnih.gov
Table 2: Desymmetrization of Diaryl Sulfoxides via Rh-Catalyzed C-H Alkynylation
| Diaryl Sulfoxide | Alkynylating Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Diphenyl sulfoxide | (Bromoethynyl)trimethylsilane | 88 | 98 | rsc.org |
| Di(p-tolyl)sulfoxide | (Bromoethynyl)trimethylsilane | 89 | 99 | rsc.org |
| Di(m-tolyl)sulfoxide | (Bromoethynyl)trimethylsilane | 75 | 98 | rsc.org |
| Di(o-tolyl)sulfoxide | (Bromoethynyl)trimethylsilane | 65 | 96 | rsc.org |
Transformations from Sulfoximines
While the imidation of chiral sulfoxides is a common route to chiral sulfoximines, the reverse transformation—converting a sulfoximine back to a sulfoxide—is less frequently reported as a primary synthetic strategy. researchgate.netsci-hub.senih.gov However, desymmetrized N-H sulfoximine products can be transformed into other chiral sulfur compounds, including chiral sulfoxides. acs.org This suggests that sulfoximines can act as precursors, although direct, high-yielding methods for this specific conversion are not as established as other synthetic routes. The majority of literature focuses on the synthesis of sulfoximines from sulfoxides or sulfinamides due to the growing importance of sulfoximines as bioisosteres in medicinal chemistry. researchgate.netsci-hub.sersc.orgresearchgate.net
Chiral Recognition and Separation Methods (e.g., MOFs, Host-Guest Chemistry)
Beyond chemical synthesis and resolution, the separation of racemic sulfoxides into their constituent enantiomers using chiral selectors is a vital technique. rsc.orgresearchgate.net This is often accomplished through chromatographic methods or host-guest complexation.
Metal-Organic Frameworks (MOFs): Chiral MOFs have emerged as highly effective stationary phases for the chromatographic separation of racemates, including sulfoxides. mdpi.com These porous crystalline materials possess well-defined chiral channels that can selectively interact with one enantiomer over the other. For instance, a chiral 3D MOF constructed from an enantiopure 1,1'-biphenol ligand has been used as an adsorbent for the separation of aromatic sulfoxides with high enantioselectivity. nih.govacs.org Similarly, a zinc-based MOF incorporating L-lactic acid was one of the first reported for the liquid chromatographic separation of alkyl aryl sulfoxides. mdpi.com
Table 3: Enantioselective Separation of Racemic Sulfoxides using Chiral MOFs
| MOF System | Racemate Separated | Separation Method | Result | Reference |
|---|---|---|---|---|
| Zn-DHIP MOF | Aromatic sulfoxides | Adsorption | Good enantioseparation | acs.org |
| Biphenol-based Zn-MOF | Aromatic sulfoxides | Adsorption | Enantioselectivity up to 99.4% | nih.govacs.org |
| [Zn₂(bdc)(L-lac)(dmf)] | Alkyl aryl sulfoxides | HPLC | Successful resolution | mdpi.com |
Host-Guest Chemistry: This approach relies on the formation of diastereomeric complexes between a chiral host molecule and the enantiomers of the sulfoxide guest. rsc.orgresearchgate.net The differential stability of these complexes allows for enantioselective recognition and separation. For example, chiral coordination cages based on a researchgate.nethelicene backbone can bind optical isomers of chiral guests with different affinities. nih.gov Another technique involves using host-guest complexation to induce axial chirality in an achiral host, which can be used to determine the absolute configuration of the chiral sulfoxide guest. acs.org This method relies on the recognition of the relative size of the substituents attached to the stereogenic sulfur atom. acs.org
Specific Synthesis of tert-Butyl methyl sulfoxide, (+)-
The synthesis of enantiomerically pure (+)-tert-butyl methyl sulfoxide can be achieved through well-established stereospecific reactions. The absolute configuration of the (+)-enantiomer has been determined to be (R). mdpi.com This assignment has been confirmed through vibrational circular dichroism (VCD) spectroscopy compared against density functional theory (DFT) calculations. nih.govscispace.com
A primary route to enantiopure alkyl sulfoxides is the Andersen synthesis, which involves the nucleophilic displacement of a sulfinate ester with an organometallic reagent, such as a Grignard reagent. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur center.
For the synthesis of (+)-(R)-tert-butyl methyl sulfoxide, a suitable precursor is a diastereomerically pure sulfinate ester, such as (S)-O-1,2-O-isopropylidene-(5-O-α-D-glucofuranosyl) t-butanesulfinate. Reaction of this (S)-sulfinate with methylmagnesium iodide proceeds via an Sₙ2-type mechanism at the sulfur atom. The incoming methyl nucleophile displaces the glucofuranosyl auxiliary, leading to an inversion of the stereochemistry at the sulfur center. This yields the desired (+)-(R)-tert-butyl methyl sulfoxide with high enantiomeric purity. mdpi.com
An alternative approach involves the alkylation of the α-carbanion of an enantiopure sulfoxide. For instance, alkylation of (R)-(-)-tert-butyl methyl sulfoxide with n-propyl bromide affords (+)-(R)-n-butyl tert-butyl sulfoxide, demonstrating that such alkylations can proceed with retention of configuration at the sulfur center. nih.gov
Oxidation of tert-Butyl methyl sulfide
The most direct approach to synthesizing chiral sulfoxides is the asymmetric oxidation of their corresponding prochiral sulfides. This method involves the use of a chiral catalyst or reagent to selectively oxidize one of the lone pairs of electrons on the sulfur atom. Various catalytic systems have been developed for the enantioselective oxidation of tert-butyl methyl sulfide to produce (+)-tert-butyl methyl sulfoxide.
One effective method involves the use of organocatalysts, such as alloxazine–cyclodextrin conjugates, with hydrogen peroxide as the oxidant. rsc.orgresearchgate.net Studies have shown that β-cyclodextrin conjugates are particularly effective for the oxidation of sterically hindered sulfides like tert-butyl methyl sulfide, achieving quantitative conversion and high enantiomeric excess (ee). rsc.org For instance, one system reported an enantioselectivity of 91% ee. researchgate.netresearchgate.net These reactions are typically performed in aqueous solutions, and a key advantage is the absence of overoxidation to the corresponding sulfone. rsc.org
Metal-based catalysts have also been successfully employed. Chiral vanadium-salan complexes, for example, have been used to catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, yielding chiral sulfoxides in good yields and high enantioselectivity. organic-chemistry.org In the case of tert-butyl methyl sulfide, oxidation with hydrogen peroxide in chloroform catalyzed by a V(salan) complex has been reported to afford the sulfoxide with an enantiomeric excess of 76%. researchgate.net Similarly, iron-salan complexes have been shown to be efficient catalysts for the asymmetric oxidation of various alkyl methyl sulfides in water. organic-chemistry.org The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yield and enantioselectivity.
Table 1: Enantioselective Oxidation of tert-Butyl methyl sulfide
| Catalyst System | Oxidant | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Alloxazine-β-cyclodextrin conjugate | H₂O₂ | Aqueous solution | Quantitative | 91 | rsc.orgresearchgate.net |
| V(salan) complex | H₂O₂ | Chloroform | - | 76 | researchgate.net |
| Mn(salen) complex | PhIO | Acetonitrile (B52724) | - | 76 | researchgate.net |
Preparation via Alpha-Lithiation of tert-Butyl methyl sulfoxide and Reaction with Electrophiles (e.g., epoxides)
An alternative strategy for synthesizing more complex chiral sulfoxides involves the functionalization of a pre-existing chiral sulfoxide at the α-carbon. This is typically achieved through deprotonation with a strong base to form an α-lithio sulfoxide, which can then react with various electrophiles. The use of tert-butyl methyl sulfoxide as the starting material is advantageous due to the steric bulk of the tert-butyl group, which can influence the stereochemical outcome of subsequent reactions.
The generation of the α-lithio derivative of tert-butyl methyl sulfoxide can be challenging, as some strong bases like tert-butyllithium (B1211817) can lead to undesirable side reactions, such as carbon-sulfur bond cleavage or racemization. cdnsciencepub.com Therefore, bases like methyllithium (B1224462) or lithium diisopropylamide (LDA) are often preferred for efficient α-hydrogen abstraction. cdnsciencepub.com
A notable application of this methodology is the reaction of the α-lithio derivative of tert-butyl methyl sulfoxide with epoxides. This reaction provides an excellent route to γ-hydroxy sulfoxides with complete regioselectivity, where the nucleophilic attack occurs at the least sterically hindered carbon of the epoxide. cdnsciencepub.com For example, the reaction of the α-lithio derivative of tert-butyl methyl sulfoxide, prepared using methyllithium in dry tetrahydrofuran (B95107) (THF), with propylene (B89431) oxide at 0 °C for 3 hours results in the formation of 4-tert-butylsulfinylbutan-2-ol in high yield. cdnsciencepub.com
This synthetic route allows for the creation of new stereocenters and the elongation of the carbon chain, providing access to a diverse range of functionalized chiral sulfoxides. The resulting γ-hydroxy sulfoxides can serve as valuable intermediates for further synthetic transformations.
Table 2: Reaction of Lithiated tert-Butyl methyl sulfoxide with Propylene Oxide
| Starting Sulfoxide | Base | Electrophile | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| tert-Butyl methyl sulfoxide | Methyllithium | Propylene oxide | Tetrahydrofuran (THF) | 0 °C, 3 h | 4-tert-Butylsulfinylbutan-2-ol | 88 | cdnsciencepub.com |
Applications of Tert Butyl Methyl Sulfoxide, + As a Chiral Auxiliary
General Principles of Chiral Induction by Sulfoxides
The chirality of sulfoxides, where the sulfur atom is a stereocenter, is a cornerstone of their application in asymmetric synthesis. ontosight.aiwikipedia.org The lone pair of electrons on the sulfur atom gives it a tetrahedral electron-pair geometry and a trigonal pyramidal shape. wikipedia.org When the two organic groups attached to the sulfur are different, the sulfur atom becomes a chiral center. wikipedia.org The energy barrier to invert this stereocenter is high enough for sulfoxides to be optically stable at room temperature, meaning their rate of racemization is slow. wikipedia.org This stability is crucial for their role as chiral auxiliaries, where they impart their chirality to a reacting molecule, influencing the stereochemical outcome of the reaction.
The sulfoxide (B87167) group is an effective chiral inducer in a variety of organic transformations, demonstrating potential in the synthesis of natural products. medcraveonline.com The diastereoselective control exerted by a chiral sulfoxide is a consequence of its steric and electronic properties. The differential steric hindrance of the groups attached to the sulfur atom, along with the polar nature of the S=O bond, creates a chiral environment that can direct the approach of reagents to a prochiral center within the same molecule. This leads to the preferential formation of one diastereomer over another. For instance, the addition of α-metalated sulfoxides to imines can be highly diastereoselective, allowing for the synthesis of stereoisomerically pure aminosulfoxides. researchgate.net The level of diastereoselectivity can often be controlled by carefully choosing the reaction conditions. researchgate.net
The absolute configuration of the sulfoxide chiral auxiliary directly dictates the stereochemistry of the newly formed stereocenter in the product. gsartor.org By starting with a sulfoxide of a known (R) or (S) configuration, chemists can predict and control the absolute configuration of the product. For example, in the nucleophilic substitution on diastereomerically pure (S)-menthyl p-toluenesulfinate with Grignard reagents, the reaction proceeds with complete inversion of configuration at the sulfur atom, yielding enantiomerically pure sulfoxides. medcraveonline.com This principle is fundamental to the design of asymmetric syntheses using chiral sulfoxides. The choice of the sulfoxide enantiomer allows for the selective synthesis of a desired enantiomer of the target molecule. This has been demonstrated in the synthesis of both enantiomers of various compounds by simply using the corresponding enantiomer of the chiral sulfoxide auxiliary. tandfonline.com
Carbon-Carbon Bond Forming Reactions
Chiral sulfoxides, including (+)-tert-butyl methyl sulfoxide, are valuable auxiliaries in asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building complex molecular skeletons. The sulfinyl group can activate an adjacent carbon for nucleophilic attack and at the same time control the stereochemistry of the reaction.
Asymmetric alkylation is a key transformation where chiral sulfoxides have proven to be highly effective. The sulfoxide group can be used to direct the alkylation of a nearby prochiral center, leading to the formation of a new stereocenter with high enantiomeric excess.
The alkylation of α-sulfur-containing carbanions is a significant application of organosulfur compounds in organic synthesis. researchgate.net The deprotonation of a carbon atom alpha to the sulfoxide group generates a stabilized carbanion, often referred to as an α-sulfinyl anion. This anion can then react with various electrophiles, such as alkyl halides, in a highly stereoselective manner. researchgate.netmdpi.com The chiral sulfoxide group directs the approach of the electrophile, leading to the preferential formation of one diastereomer. For example, the alkylation of the lithium enolate of tert-butyl (+)-(R)-p-toluenesulfinylacetate with substituted N-(benzylidene)toluene-4-sulfonamides achieves high diastereoselectivity. researchgate.net
Research has shown that the reaction of β-sulfinyl esters with alkyl iodides in the presence of a chiral phase-transfer catalyst can produce chiral sulfoxides with moderate enantioselectivity. mdpi.com For instance, the reaction of a β-sulfinyl ester with a p-tolyl group with methyl iodide resulted in a 77% yield and 57% ee. mdpi.com The nature of the alkyl halide was found to significantly influence the enantioselectivity. mdpi.com
Table 1: Asymmetric Alkylation of β-Sulfinyl Esters mdpi.com
| β-Sulfinyl Ester Substituent | Alkyl Halide | Yield (%) | ee (%) |
| p-tolyl | Methyl iodide | 77 | 57 |
| p-tolyl | Ethyl iodide | 63 | Lower |
| p-tolyl | Allyl iodide | - | Lower |
| p-tolyl | Benzyl (B1604629) iodide | - | Lower |
| Trifluoromethyl-substituted aryl | Methyl iodide | 81 | 18 |
| Methoxy-substituted aryl (ortho, meta, para) | Methyl iodide | - | No effect |
| tert-Butyl-substituted aryl | Methyl iodide | - | Good |
Data extracted from a study on the asymmetric alkylation of β-sulfinyl esters. mdpi.com The table illustrates the impact of different substituents and alkylating agents on the yield and enantiomeric excess (ee) of the resulting chiral sulfoxides.
Chiral sulfoxides also play a crucial role in controlling the stereochemistry of conjugate addition reactions. In these reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated system. The reaction of lithiated alkyl t-butyl sulfoxides with α,β-unsaturated esters results in conjugate addition products with high stereoselectivity and good yields. researchgate.net However, the outcome of these reactions can be complex. For instance, the reactions of lithiated allylic sulfoxides with acyclic enones often yield carbonyl addition products instead of the expected conjugate addition products. csu.edu.aupublish.csiro.au Only in specific cases, such as the reaction of lithiated 1-(t-butylsulfinyl)-3-methylbut-2-ene with methyl vinyl ketone, is conjugate addition observed, potentially proceeding through a trans-decalyl transition state. csu.edu.aupublish.csiro.au
Aldol-Type Condensations Directed by Chiral Sulfoxide Group
The chiral sulfoxide group in molecules like (+)-tert-butyl methyl sulfoxide plays a crucial role in guiding the stereochemical course of Aldol-type condensations. These reactions involve the enolate of a chiral β-keto sulfoxide, which can be generated and reacted with aldehydes to produce chiral β-hydroxy ketones. The stereoselectivity of this process is attributed to the formation of a six-membered chelated transition state, where the metal cation coordinates to both the sulfinyl oxygen and the carbonyl oxygen of the aldehyde. This rigid conformation dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one diastereomer.
The use of tert-butyl magnesium chloride serves a dual purpose in these reactions. It acts as a base to deprotonate the acidic proton alpha to the sulfoxide group, and it also functions as a chelating agent, stabilizing the resulting intermediates and preventing a retro-Aldol condensation. liverpool.ac.uk
[X+Y] Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries. wikipedia.org Chiral sulfoxides, including derivatives of tert-butyl methyl sulfoxide, have been successfully employed as chiral dienophiles in these [4+2] cycloaddition reactions. The sulfinyl group's ability to direct the approach of the diene leads to a high degree of diastereoselectivity in the formation of the cycloadducts. tandfonline.comacs.org
For instance, enantiomerically pure (+)-(S)s-1-t-butylsulfonyl-1-p-tolysulfinylethene, which can be prepared from tert-butyl methyl sulfone, undergoes highly stereoselective Diels-Alder reactions with cyclopentadiene. researchgate.net The resulting major adduct can then be transformed into other valuable chiral molecules. researchgate.net The effectiveness of the chiral sulfoxide in controlling the stereochemistry of the cycloaddition allows for the synthesis of complex cyclic structures with defined stereocenters.
Enantioselective Allylation of Aldehydes
The enantioselective addition of allyl groups to aldehydes is a valuable method for constructing chiral homoallylic alcohols. (+)-Aryl tert-butyl sulfoxides have been shown to promote the enantioselective allylation of aldehydes with allyltrichlorosilane, achieving moderate to good yields and modest to high enantioselectivities. rsc.org Kinetic studies and computational analysis suggest that the reaction proceeds through a dissociative pathway involving an octahedral cationic complex with two sulfoxide molecules. rsc.org The formation of neutral sulfurane derivatives is believed to be responsible for the lack of catalyst turnover. rsc.org
The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields and enantioselectivity. acs.org For example, using a combination of a phosphoric acid cocatalyst and a palladium catalyst in methyl tert-butyl ether has proven effective. acs.org This methodology has been applied to a range of aldehydes, including those with aromatic and heterocyclic substituents. rsc.orgacs.org
Carbon-Heteroatom Bond Forming Reactions
Asymmetric Reduction of Carbonyl Compounds
Chiral sulfoxides can be used to direct the asymmetric reduction of carbonyl compounds. A notable example is the use of N-methyl-(R)-3-(tert-butyl)-sulfinyl-1,4-dihydropyridine, a novel NADH model compound, for the reduction of methyl benzoylformate. This reaction produces (S)-methyl mandelate (B1228975) with a high enantiomeric excess of 95%. nih.gov The bulky tert-butylsulfinyl group at the C(3) position creates a significant steric bias, leading to highly enantioselective hydride transfer to the carbonyl substrate. nih.gov
The diastereoselective reduction of β-keto sulfoxides is a well-established method for the synthesis of enantiomerically pure alcohols. acs.org The chiral sulfoxide group directs the approach of the reducing agent to the carbonyl group, resulting in the preferential formation of one diastereomer of the corresponding β-hydroxy sulfoxide. The choice of reducing agent can influence the stereochemical outcome. Subsequent removal of the sulfinyl group provides the chiral alcohol. This method offers a highly efficient route to both enantiomers of allylic alcohols. acs.org
Epoxide Synthesis from β-Hydroxy Sulfoxides
β-Hydroxy sulfoxides can serve as precursors for the synthesis of epoxides. acs.org The synthesis of α,β-epoxy sulfoxides can be achieved through the cyclization of γ-chloro-β-hydroxy sulfoxides mediated by potassium hydroxide. cdnsciencepub.com Alternatively, the reaction of α-chloro sulfoxides with carbonyl compounds in the presence of potassium tert-butoxide can also yield epoxy sulfoxides. cdnsciencepub.com These methods provide routes to chiral epoxides, which are versatile intermediates in organic synthesis.
α-Sulfidation of Amides using tert-Butyl methyl sulfoxide
The direct α-sulfidation of tertiary amides represents a significant application of tert-butyl methyl sulfoxide (TBMSO) in the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules. researchgate.net This transformation is typically achieved under electrophilic amide activation conditions. researchgate.netillinois.eduresearchgate.netnih.gov
The process involves the activation of the amide with a combination of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a hindered base like 2-chloropyridine (B119429) (2-ClPy). researchgate.netillinois.edu The subsequent addition of TBMSO as the sulfidating agent leads to the formation of an α-sulfonium amide intermediate. researchgate.netgoogle.com A key advantage of using TBMSO over dimethyl sulfoxide (DMSO) is its ability to facilitate a one-step reaction. This is due to the spontaneous dealkylation of the intermediate, driven by the formation of the stable tert-butyl cation, to directly yield the α-sulfide amide. researchgate.netillinois.edu This method avoids a separate demethylation step that is often required when using DMSO. researchgate.net
The reaction demonstrates broad applicability with a variety of tertiary amides, including those with benzylic and aliphatic substituents. researchgate.netillinois.edunih.gov The yields for this single-step sulfidation are generally moderate to good. researchgate.netgoogle.com
Table 1: Comparison of Sulfidation Reagents for Amides
| Sulfidation Reagent | Procedure | Key Feature | Typical Yield Range |
| tert-Butyl methyl sulfoxide (TBMSO) | Single-step | Spontaneous dealkylation | 54-68% researchgate.netgoogle.com |
| Dimethyl sulfoxide (DMSO) | Two-step | Requires separate demethylation | Generally higher in two steps researchgate.net |
The regioselective dealkylation is a notable feature of this reaction, where the tert-butyl group is cleaved in preference to the methyl group, a consequence of the greater stability of the tertiary carbocation. researchgate.net This chemoselectivity enhances the synthetic utility of TBMSO in the targeted modification of amides.
Synthesis of Sulfinic Acid Amides and Esters from Activated tert-Butyl Sulfoxides
Activated (+)-tert-butyl sulfoxide serves as a versatile precursor for the synthesis of sulfinic acid amides and esters, which are important functional groups in medicinal chemistry and materials science. core.ac.ukacs.orgtesisenred.netrsc.org The activation of tert-butyl sulfoxides is commonly achieved using N-bromosuccinimide (NBS) under acidic conditions. core.ac.ukacs.orgtesisenred.netrsc.org
Once activated, the sulfoxide can react with a range of nitrogen and oxygen nucleophiles to afford the corresponding sulfinic acid amides and esters. core.ac.ukacs.orgtesisenred.netrsc.org The optimal conditions for this transformation typically involve the use of NBS in the presence of an acid, such as acetic acid, in a solvent like dichloromethane (B109758) (DCM). core.ac.uk
The proposed reaction mechanism proceeds through the formation of a sulfinyl bromide intermediate. This intermediate is thought to react with the acid to form a mixed anhydride, which is then susceptible to nucleophilic attack by an amine or an alcohol to furnish the final product. The formation of the stable tert-butyl cation is a key driving force for the initial activation step. This methodology is valued for its operational simplicity and the broad scope of compatible substrates. core.ac.uk
Table 2: Synthesis of Sulfinic Acid Derivatives from Activated tert-Butyl Sulfoxide
| Nucleophile | Product | Activating Agent | Acid |
| Amine (R₂NH) | Sulfinic Acid Amide (R-S(O)NR₂) | NBS | Acetic Acid |
| Alcohol (R'OH) | Sulfinic Acid Ester (R-S(O)OR') | NBS | Acetic Acid |
Total Synthesis of Complex Organic Molecules
The utility of (+)-tert-butyl methyl sulfoxide as a chiral auxiliary extends to the complex and demanding field of total synthesis, where precise control of stereochemistry is paramount for achieving the desired biologically active target molecules.
Application in Natural Product Synthesis
While specific examples detailing the use of (+)-tert-butyl methyl sulfoxide in the total synthesis of a named natural product are not extensively documented in readily available literature, the broader class of chiral sulfoxides plays a significant role in this area. nih.govthieme-connect.de Chiral sulfoxides are employed to introduce stereocenters with high fidelity, which are then carried through multi-step sequences to construct the intricate architectures of natural products. acs.org The stereochemical information embedded in the chiral sulfoxide is transferred to the molecule being synthesized, and the auxiliary is typically removed in a later step. The principles of asymmetric induction using chiral sulfoxides are well-established and are a key tool for synthetic chemists.
Stereodirection in Syntheses of Biologically Active Compounds
The tert-butylsulfinyl group is a highly effective stereodirecting group in the synthesis of a wide array of biologically active compounds. rsc.org Its ability to control the stereochemical outcome of reactions is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. rsc.org Enantiopure N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with aldehydes and ketones, are versatile intermediates. rsc.org The tert-butylsulfinyl group effectively shields one face of the imine, directing nucleophilic attack to the opposite face with high diastereoselectivity. rsc.org This strategy has been successfully applied to the synthesis of chiral amines, amino alcohols, and various heterocyclic systems. rsc.org
Although a specific, detailed synthesis of a named biologically active compound utilizing (+)-tert-butyl methyl sulfoxide as the primary stereocontrol element is not prominently featured in the reviewed literature, the extensive use of the closely related tert-butanesulfinamide highlights the power of the tert-butylsulfinyl moiety in stereoselective synthesis. rsc.org The high degree of stereocontrol exerted by this chiral auxiliary makes it an invaluable tool in the construction of enantiomerically pure molecules with potential therapeutic applications.
Mechanistic Investigations and Reactivity of Tert Butyl Methyl Sulfoxide, +
Elucidation of Reaction Pathways Involving the Sulfinyl Group
The sulfinyl group of (+)-tert-butyl methyl sulfoxide (B87167) is a cornerstone of its reactivity, directing stereochemical outcomes and participating in a variety of fundamental organic transformations. Understanding the mechanisms through which this functional group operates is crucial for its application in modern asymmetric synthesis.
The primary route to enantiomerically enriched sulfoxides, including (+)-tert-butyl methyl sulfoxide, is the asymmetric oxidation of prochiral sulfides. ucc.ie This transformation can be achieved using biological systems or chiral chemical catalysts, with the mechanism depending on the chosen system.
Biocatalytic Oxidation: Certain microorganisms and isolated enzymes are capable of oxidizing sulfides with high enantioselectivity. For instance, the fungus Mortierella isabellina NRRL 1757 and the bacterium Pseudomonas putida UV4 have been used to oxidize tert-butyl methyl sulfide (B99878). Cyclohexanone (B45756) monooxygenase, an enzyme found in strains like Saccharomyces cerevisiae and E. coli, can also catalyze this oxidation, often with predictable stereoselectivity based on the enzyme's active site topology. thieme-connect.de The mechanism involves the enzyme's activated oxygen species (often a flavin hydroperoxide) transferring an oxygen atom to the sulfur. The chirality of the enzyme's active site creates a diastereomeric transition state, favoring the formation of one sulfoxide enantiomer over the other.
Metal-Catalyzed Oxidation: Chiral metal complexes are widely employed for asymmetric sulfoxidation. A prominent example is the Kagan-Modena system, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). ucc.iemedcraveonline.com
The generally accepted mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the subsequent oxygen transfer occurs within this chiral environment. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the oxidation. Variations of this system using different chiral diols, such as binaphthol (BINOL), have been shown to improve enantioselectivity for certain substrates. medcraveonline.comacs.org For example, using (R)-(+)-binaphthol as the chiral ligand with Ti(OiPr)₄ and TBHP can lead to high enantiomeric excesses (ee). acs.org Vanadium-salan complexes have also proven effective for the asymmetric oxidation of various sulfides, including methyl alkyl sulfides, using hydrogen peroxide as the oxidant. organic-chemistry.org
| Catalyst/System | Oxidant | Chiral Ligand | Typical ee (%) for Alkyl Sulfides | Ref |
| Ti(OiPr)₄ | TBHP/CHP | Diethyl Tartrate (DET) | Moderate to Excellent | ucc.ie |
| Ti(OiPr)₄ | TBHP | Binaphthol (BINOL) | up to 96% | medcraveonline.comacs.org |
| Vanadium Complex | H₂O₂ | Salan | High | organic-chemistry.org |
| Chiral Oxaziridine (B8769555) | - | Camphorsulfonyl | up to 86% | ucc.ie |
| E. coli expressing CMO | O₂ | - | Good to Excellent | thieme-connect.de |
Non-Metal-Based Oxidation: Chiral oxaziridines, such as those derived from camphor, are effective non-metal reagents for asymmetric sulfoxidation. ucc.ie The mechanism involves a direct oxygen transfer from the oxaziridine's three-membered ring to the sulfide. The stereochemical outcome is controlled by the steric hindrance of the substituents on the oxaziridine, which directs the sulfide to approach from the less hindered face. An oxidizing agent generated in situ from an imine and an oxidant has been used to produce (+)-tert-butyl methyl sulfoxide with up to 86% ee. ucc.ie
Nucleophilic substitution at the stereogenic sulfur center of a chiral sulfoxide, like (+)-tert-butyl methyl sulfoxide, is a fundamental reaction that typically proceeds with a high degree of stereospecificity. The seminal work in this area established that these reactions generally occur with inversion of configuration at the sulfur atom. medcraveonline.com
This process can be exemplified by the Andersen synthesis, the most widely used method for preparing enantiopure sulfoxides. medcraveonline.com While this method typically involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate, the principle applies to other nucleophilic substitutions at a sulfinyl sulfur. medcraveonline.com The mechanism is analogous to an Sₙ2 reaction, where the nucleophile attacks the sulfur atom from the side opposite to the leaving group. This backside attack leads to a trigonal bipyramidal transition state or intermediate, which then collapses, resulting in the inversion of the stereocenter.
In the context of (+)-tert-butyl methyl sulfoxide, a reaction with an appropriate nucleophile that displaces one of the alkyl groups would be expected to proceed with inversion. However, direct displacement of an alkyl group is challenging. More common are reactions where the sulfoxide is first activated. For example, treatment of sulfoxides with acid anhydrides can form an acyloxysulfonium salt. Subsequent reaction with a nucleophile can lead to substitution. Studies on similar systems have shown that these transformations can be complex, sometimes involving racemization, indicating that the stereochemical course is not always a simple inversion and can depend heavily on the specific reagents and conditions. unh.edu The formation of α-sulfide amides from tertiary amides and tert-butyl methyl sulfoxide involves activation of the amide, followed by attack of the sulfoxide oxygen, rearrangement, and finally a dealkylation step where the tert-butyl group is cleaved. acs.orgresearchgate.netchemrxiv.org
Sulfoxides can undergo characteristic rearrangement reactions, most notably the Mislow–Braverman–Evans rearrangement. This is a reversible thieme-connect.deorganic-chemistry.org-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. nih.govresearchgate.net While tert-butyl methyl sulfoxide itself is not an allylic sulfoxide, the principles of this rearrangement are relevant to its chemistry, particularly in reactions where it can act as a leaving group or precursor.
A recent development is the dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides to produce benzylic alcohols. nih.gov In this process, a base such as potassium tert-butoxide (KOtBu) is used to deprotonate a benzylic position, which initiates a dearomative tautomerization. This sets the stage for a thieme-connect.deorganic-chemistry.org-sigmatropic rearrangement. In several optimized examples of this reaction, methyl sulfoxide was found to be the optimal leaving group. nih.gov Although not the primary focus, the use of other sulfoxides like tert-butyl phenyl sulfoxide has been investigated as a precatalyst for generating sulfenate anions, which are key intermediates in these rearrangements. researchgate.net The stability and reactivity of the sulfoxide group are critical to the success and mechanism of these transformations.
Reactivity in Elimination Reactions
Sulfoxides, most notably dimethyl sulfoxide (DMSO), are versatile reagents in organic synthesis, participating in a variety of transformations including elimination reactions. researchgate.net Research has demonstrated that DMSO can efficiently mediate the reductive elimination of vicinal dihalides. For example, 3-aryl-2,3-dibromopropanoates are converted to the corresponding cinnamates in good yields using DMSO. nih.gov In these reactions, DMSO serves a dual purpose, acting as both a nucleophile and a scavenger for the eliminated halogen. researchgate.netnih.gov This reactivity is not limited to debromination; dehydrobromination can be a competing pathway, particularly with substrates containing thiophene (B33073) rings. nih.gov
The utility of sulfoxides in elimination processes extends beyond simple dehalogenations. They are key components in various named reactions and synthetic methodologies. While direct comparisons with tert-Butyl methyl sulfoxide are less common in the literature, the fundamental reactivity of the sulfoxide group is the cornerstone of these processes. The steric bulk of the tert-butyl group in tert-Butyl methyl sulfoxide, compared to the methyl groups in DMSO, can influence the reaction rates and pathways, but the underlying principle of sulfoxide-mediated elimination remains relevant. Other sulfoxides, such as diethyl sulfoxide and tetramethylene sulfoxide, also exhibit catalytic decomposition, although they may do so more sluggishly than DMSO. researchgate.net
A study on the reductive elimination of 3-aryl-2,3-dihalopropanoates highlights the scope of DMSO's role. The reaction proceeds under mild conditions and tolerates a range of functional groups on the aromatic ring, including phenyl, pyridyl, and thiophene derivatives. organic-chemistry.org The presence of water was found to accelerate the debromination pathway, leading to improved yields and product purity. organic-chemistry.org This method provides a practical alternative to traditional metal-based or photochemical reductive elimination techniques. organic-chemistry.org
Table 1: Overview of DMSO-Mediated Elimination of 3-Aryl-2,3-dibromopropanoates
| Substrate Type | Major Pathway | Competing Pathway | Key Byproducts |
| 3-Phenyl-2,3-dibromopropanoates | Debromination | - | Brominated-DMSO, MeBr, HBr |
| Thiophene derivatives | Debromination | Dehydrobromination | Brominated-DMSO, MeBr, HBr |
Data sourced from multiple studies on the topic. researchgate.netnih.govorganic-chemistry.org
The mechanism of sulfoxide-mediated elimination reactions has been the subject of detailed investigation. In the case of the reductive elimination of 3-aryl-2,3-dihalopropanoates by DMSO, spectroscopic evidence from ¹H NMR, ⁸¹Br NMR, and mass spectrometry has been crucial in elucidating the reaction pathway. nih.govorganic-chemistry.org These studies confirmed the formation of brominated-DMSO, methyl bromide (MeBr), and hydrogen bromide (HBr) as byproducts, while importantly showing no evidence for the formation of free bromine (Br₂). researchgate.netnih.gov
The proposed mechanism involves the initial nucleophilic attack of the sulfoxide oxygen on one of the bromine atoms of the substrate, forming an alkoxysulfonium intermediate. organic-chemistry.org This is followed by a syn-elimination of the two bromine atoms to yield the alkene product. organic-chemistry.org The DMSO here plays a critical role not only in initiating the elimination but also in trapping the bromine, preventing its release into the reaction mixture. researchgate.netorganic-chemistry.org
In other systems, particularly those involving acidic conditions, the mechanism can be initiated by the protonation of the sulfoxide. tandfonline.com For the NaSH-HCl mediated reduction of sulfoxides, it is proposed that the initial step is the protonation of the sulfoxide to form a protonated sulfoxide species. tandfonline.com This is followed by the addition of hydrogen sulfide, leading to the formation of sulfonium (B1226848) and oxonium intermediates, which subsequently eliminate water and elemental sulfur to yield the final sulfide product. tandfonline.com The involvement of ionic intermediates is considered the main pathway in this type of reaction. tandfonline.com
Dealkylation Pathways of Sulfonium Intermediates
Sulfonium intermediates, which can be formed from sulfoxides like tert-Butyl methyl sulfoxide, are susceptible to dealkylation. This process is particularly relevant in reactions where the sulfoxide is activated and then trapped by a nucleophile. The choice of alkyl groups on the sulfoxide can direct the dealkylation pathway.
In the context of α-sulfidation of amides, sulfoxide reagents are used to generate α-sulfonium amide intermediates. chemrxiv.org The subsequent dealkylation of these intermediates yields the desired α-sulfide amide product. chemrxiv.org When using tert-butyl methyl sulfoxide (TBMSO), spontaneous dealkylation occurs to directly form the α-thiomethyl amide. chemrxiv.org This is attributed to the high stability of the tertiary carbocation that is eliminated from the sulfonium intermediate. chemrxiv.org This contrasts with the use of DMSO, where a separate demethylation step is often required. chemrxiv.org
The regioselectivity of dealkylation is a key consideration. In a study using various tert-butyl sulfoxides for the α-sulfidation of an amide, the primary alkyl substituent of the sulfoxide was consistently preserved, with the tert-butyl group being selectively cleaved. chemrxiv.org This highlights the preferential loss of the group that forms the most stable carbocation. This principle allows for the strategic design of sulfoxide reagents to achieve specific product outcomes. For instance, α-sulfide amides can be formed with a homobenzylic substituent intact by using a methyl sulfoxide and regioselective dealkylation. chemrxiv.org
Table 2: Dealkylation of Sulfonium Intermediates in α-Sulfidation of Amides
| Sulfoxide Reagent | Dealkylation | Product |
| Dimethyl sulfoxide (DMSO) | Requires separate demethylation step | α-Sulfide amide |
| tert-Butyl methyl sulfoxide (TBMSO) | Spontaneous dealkylation | α-Thiomethyl amide |
This table is based on findings from studies on the α-sulfidation of amides. chemrxiv.org
Thermal Decomposition and Pyrolysis Studies
Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermal decomposition of molecules in the gas phase at high temperatures and low pressures. The FVP of di-tert-butyl sulfoxide has been successfully employed as a synthetic route to generate the elusive molecule oxadisulfane (HSOH) in the gas phase. nih.govresearchgate.net This species is of significant interest as it is the missing link between the well-known molecules hydrogen peroxide (HOOH) and disulfane (B1208498) (HSSH). nih.gov
The pyrolysis conditions for the formation of HSOH from di-tert-butyl sulfoxide have been optimized using mass spectrometry to monitor the reaction products. nih.govresearchgate.net The identity of the generated HSOH was unequivocally confirmed through microwave spectroscopic investigations, which were aided by high-level quantum-chemical calculations. nih.gov The measured rotational-torsional spectrum of HSOH was in excellent agreement with the predicted values. nih.gov
The FVP of di-tert-butyl sulfoxide is considered the most efficient method for producing HSOH in the gas phase, albeit in small quantities. researchgate.net The lifetime of the generated HSOH under these conditions is on the order of a few seconds. researchgate.net The decomposition pathway is believed to involve the formation of a hydroxysulfinyl radical and sulfoxylic acid in the gas phase, as evidenced by mass spectrometry. researchgate.net
Stereochemical Characterization and Analysis
Determination of Absolute Configuration of Chiral Sulfoxides
The assignment of the absolute configuration of chiral sulfoxides can be accomplished through several spectroscopic, crystallographic, and chemical correlation methods.
Spectroscopic techniques are powerful non-destructive methods for elucidating the absolute configuration of chiral molecules in solution. These methods are based on the principles of chiroptics, which involve the differential interaction of chiral substances with polarized light.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uantwerpen.be The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration.
A study focusing on tert-butyl methyl sulfoxide (B87167) reported the mid-infrared vibrational unpolarized absorption and VCD spectra of its CCl4 solutions. The experimental spectra were then compared with ab initio density functional theory (DFT) calculations. The analysis of the VCD spectrum unequivocally confirmed the R(-)/S(+) absolute configuration for tert-butyl methyl sulfoxide. researchgate.net This agreement between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.gov
The process typically involves the following steps:
Measurement of the experimental VCD spectrum of the chiral sulfoxide.
Computational modeling of the possible conformations of one enantiomer (e.g., the S-enantiomer).
Calculation of the theoretical VCD spectrum for each conformation and the Boltzmann-averaged spectrum.
Comparison of the experimental spectrum with the calculated spectrum for one enantiomer and its mirror image (representing the other enantiomer).
A strong correlation in the sign and intensity of the VCD bands between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org
The VCD spectrum of a related compound, (+)-n-butyl tert-butyl sulfoxide, was measured in CDCl3 solution and compared with DFT predictions, which also led to the assignment of the (R)-configuration. nih.gov
Table 1: Key VCD Bands for a Chiral Sulfoxide (Hypothetical Data) This table is illustrative and does not represent actual data for (+)-tert-Butyl methyl sulfoxide.
| Frequency (cm-1) | Experimental Δε (L·mol-1·cm-1) | Calculated Δε for (S)-enantiomer (L·mol-1·cm-1) | Assignment |
|---|---|---|---|
| 1050 | +0.5 | +0.6 | S=O stretch |
| 1150 | -0.3 | -0.4 | C-S stretch |
| 1370 | +0.2 | +0.25 | CH3 bend |
Exciton Coupled Circular Dichroism (ECCD) is a powerful method for determining the absolute configuration of molecules containing two or more chromophores that are spatially close to each other. biologic.net The electronic transitions of these chromophores can couple, leading to a characteristic bisignate (two-signed) signal in the circular dichroism (CD) spectrum. The sign of this "exciton couplet" is directly related to the chirality of the spatial arrangement of the chromophores. researchgate.net
While tert-butyl methyl sulfoxide itself does not possess suitable chromophores for the direct application of ECCD, the principle can be applied after chemical derivatization. To utilize this method, the sulfoxide would first need to be derivatized with a reagent containing at least two chromophoric groups. The resulting derivative would then be analyzed by CD spectroscopy.
The application of ECCD to chiral sulfoxides has been demonstrated for aryl methyl sulfoxides. rsc.org In these cases, the aromatic ring and the sulfoxide group can act as interacting chromophores. The analysis of the CD spectra of compounds like (-)-(S)-1-naphthyl methyl sulfoxide, based on the coupled oscillator model, has allowed for the confirmation of their absolute configurations. rsc.org This approach offers a valuable alternative to other chiroptical methods. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique for structural elucidation. In the context of stereochemical analysis, the use of chiral solvating agents (CSAs) allows for the differentiation of enantiomers in solution. nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are non-equivalent and, as a result, exhibit different NMR chemical shifts.
For (+)-tert-Butyl methyl sulfoxide, a racemic mixture could be dissolved in an NMR solvent containing a chiral solvating agent such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or a BINOL-based compound. nih.govfrontiersin.org The interaction between the chiral sulfoxide and the CSA would lead to the formation of diastereomeric solvates with distinct chemical environments for the protons and carbons near the stereocenter. This would result in the splitting of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the observed chemical shift differences with established models. researchgate.net
The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on several factors, including the nature of the CSA, the solvent, the temperature, and the concentration.
Table 2: Hypothetical 1H NMR Data for a Racemic Mixture of tert-Butyl Methyl Sulfoxide with a Chiral Solvating Agent This table is for illustrative purposes and does not represent actual experimental data.
| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) of (R)-enantiomer with CSA | Chemical Shift (ppm) of (S)-enantiomer with CSA | ΔΔδ (ppm) |
|---|---|---|---|---|
| -CH3 | 2.50 (s) | 2.52 (s) | 2.55 (s) | 0.03 |
| -C(CH3)3 | 1.20 (s) | 1.21 (s) | 1.23 (s) | 0.02 |
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. bruceryandontexist.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
For chiral sulfoxides, the pyramidal geometry at the sulfur atom is a key stereochemical feature. bruceryandontexist.net X-ray crystallographic studies of various alkyl-alkyl, alkyl-aryl, and aryl-aryl sulfoxides have provided detailed information on bond lengths, bond angles, and the influence of intermolecular interactions on crystal packing. bruceryandontexist.netresearchgate.net
While a specific crystal structure for (+)-tert-Butyl methyl sulfoxide is not detailed in the provided search results, the absolute configuration of the related compound (+)-n-butyl tert-butyl sulfoxide was confirmed by X-ray analysis of a complex formed between the enantiomerically pure sulfoxide and mercury chloride. nih.gov This demonstrates the utility of X-ray crystallography in unambiguously determining the absolute stereochemistry of chiral sulfoxides, either directly or through the analysis of suitable derivatives. smu.edu
Table 3: Typical Bond Lengths and Angles around the Sulfur Atom in Alkyl Sulfoxides from X-ray Crystallography This table presents generalized data and is not specific to (+)-tert-Butyl methyl sulfoxide.
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | 1.49 - 1.52 Å |
| S-C Bond Length | 1.79 - 1.82 Å |
| O-S-C Bond Angle | 105° - 112° |
| C-S-C Bond Angle | 94° - 101° |
Chemical derivatization involves converting the chiral sulfoxide into a new compound with a known absolute configuration at a different stereocenter. By establishing a clear and predictable stereochemical relationship between the original sulfoxide and the new product, the absolute configuration of the sulfoxide can be inferred. This method is particularly useful when the spectroscopic or crystallographic methods are not readily applicable.
A common strategy for chiral sulfoxides involves their stereospecific synthesis from or conversion to a compound of known absolute configuration. For instance, the Andersen synthesis is a classic method for preparing optically active sulfoxides with high enantiomeric purity. illinois.edu This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. The reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a sulfoxide with a specific absolute configuration. illinois.edu
Conversely, if a chiral sulfoxide can be converted through a stereospecific reaction to a product whose absolute configuration is known, the configuration of the starting sulfoxide can be determined. Methodologies for the asymmetric synthesis of chiral sulfoxides are well-established and often rely on the use of chiral auxiliaries or catalysts. rsc.orgwiley-vch.de
Stereochemical Purity Assessment
Techniques for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of chiral sulfoxides, including (+)-tert-butyl methyl sulfoxide, is routinely accomplished through chromatographic and spectroscopic methods.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and accurate technique for separating sulfoxide enantiomers. ucc.ie The choice of CSP is crucial for achieving baseline separation. For instance, various alkyl aryl sulfoxides have been successfully resolved using chiral stationary phases based on microporous homochiral metal-organic frameworks. researchgate.net The enantiomers interact diastereomerically with the chiral environment of the column, leading to different retention times. For example, in the analysis of methyl p-tolyl sulfoxide, a CHIRALPAK IG column with 100% acetonitrile (B52724) as the mobile phase was used to separate the (R) and (S) enantiomers, which showed distinct retention times of 15.9 and 18.5 minutes, respectively. nih.govacs.org
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Derivatizing Agents: The sulfoxide is covalently bonded to a chiral reagent to form diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum (¹H, ¹⁹F, etc.), allowing for the integration of signals to quantify the enantiomeric ratio. sci-hub.box For example, N-(methoxyphenylacetyl)sulfoximines have been used to determine the absolute configuration and enantiomeric excess of various chiral sulfoxides. sci-hub.boxacs.org
Chiral Solvating Agents (CSAs): The chiral sulfoxide forms transient, non-covalent diastereomeric complexes with a CSA. This interaction induces chemical shift non-equivalence in the NMR spectrum of the analyte, enabling the determination of the enantiomeric excess. nih.gov
Enzyme-Based Assays: An innovative high-throughput method involves using enzyme inhibition. The two enantiomers of a sulfoxide may exhibit significantly different inhibition constants for a specific enzyme. By measuring the initial rate of the enzymatic reaction in the presence of the sulfoxide, a correlation to its enantiomeric excess can be established. nih.gov This has been demonstrated for methyl p-tolyl sulfoxide using alcohol dehydrogenase. nih.govresearchgate.net
Below is a table summarizing common techniques for determining the enantiomeric excess of chiral sulfoxides.
| Technique | Principle | Typical Application/Example | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of (R)- and (S)-methyl p-tolyl sulfoxide on a CHIRALPAK IG column. | nih.govacs.org |
| NMR with CDAs | Covalent reaction of the sulfoxide with a chiral agent to form diastereomers with distinct NMR signals. | Use of N-(methoxyphenylacetyl)sulfoximines to analyze sulfoxide purity. | sci-hub.boxacs.org |
| NMR with CSAs | Non-covalent formation of transient diastereomeric complexes with a chiral agent, inducing chemical shift differences. | General method for various chiral analytes using symmetrical achiral molecules as resolving agents. | nih.gov |
| Enzyme Inhibition Assay | Enantiomers exhibit different inhibition constants against an enzyme, affecting the reaction rate. | Measuring the ee of methyl p-tolyl sulfoxide by its inhibition of alcohol dehydrogenase. | nih.govresearchgate.net |
Challenges in Accurate Stereochemical Outcome Determination (e.g., Self-Disproportionation of Enantiomers (SDE) phenomenon)
A significant and often overlooked challenge in the accurate determination of enantiomeric purity is the phenomenon of Self-Disproportionation of Enantiomers (SDE). nih.govrsc.org The SDE phenomenon can occur when a non-racemic (scalemic) sample is subjected to physicochemical processes like chromatography, crystallization, or even sublimation, leading to fractions with altered enantiomeric excess. nih.govresearchgate.netnih.gov
For chiral sulfoxides, which possess a highly polar S–O bond, the propensity for SDE is particularly pronounced. nih.gov This is due to the formation of dimeric associates through dipole-dipole interactions, with differing stabilities for homochiral (R-R or S-S) and heterochiral (R-S) dimers. When a scalemic sample is passed through an achiral stationary phase (like silica (B1680970) gel), these associations can lead to a fractionation where the enantiomeric excess varies significantly between the collected fractions. rsc.orgresearchgate.net
A case study on methyl n-pentyl sulfoxide demonstrated a remarkable persistence and high magnitude of SDE during achiral, gravity-driven column chromatography. rsc.org This study showed that it was possible to obtain fractions with very high ee (>99.9%) from a starting sample of modest ee (<35%). rsc.orgresearchgate.net This highlights a critical issue: if the ee is measured only on a portion of the sample after purification, the result may not reflect the true stereochemical outcome of the reaction that produced it. rsc.orgresearchgate.net Ignorance of the SDE phenomenon can lead to, and has led to, erroneous interpretations of the stereoselectivity of synthetic methods for chiral sulfoxides. nih.govrsc.orgresearchgate.net It is therefore crucial to measure the enantiomeric excess of the entire sample or to be aware of and account for the potential effects of SDE during workup and purification. nih.gov
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and reactivity of (+)-tert-butyl methyl sulfoxide are governed by its conformational preferences and underlying stereoelectronic interactions.
Preferred Conformations of Alkyl Sulfoxides
Alkyl sulfoxides like tert-butyl methyl sulfoxide adopt staggered conformations to minimize torsional strain. Computational studies on various alkyl sulfoxides have identified the most stable rotamers. For methyl ethyl sulfoxide, three stable rotational isomers were predicted. umich.edu In the case of dimethyl sulfoxide, the methyl groups are found to be perfectly staggered with respect to the S-O bond. umich.edu For bulkier groups like tert-butyl, steric hindrance plays a more significant role in determining the lowest energy conformation. The large tert-butyl group will orient itself to minimize steric interactions with the methyl group and the sulfoxide oxygen and lone pair. The conformation of the molecule is a dynamic equilibrium, but certain rotamers will be more populated at room temperature due to their lower relative steric energies. umich.edu
The preference for a gauche conformation in certain systems containing sulfoxides is a well-documented phenomenon, often referred to as the gauche effect. acs.orgnih.gov This effect describes the tendency for a molecule to adopt a conformation that has more gauche interactions between adjacent electronegative groups than would be expected from steric considerations alone. In β-fluorinated sulfoxides, a gauche preference for the F-C-C-S(O) motif has been observed, driven primarily by electrostatic interactions. nih.govresearchgate.net
Influence of Stereoelectronic Interactions on Reactivity and Conformation
Stereoelectronic effects, which are geometry-dependent orbital interactions, are crucial in dictating the conformation and reactivity of sulfoxides. pharmacy180.com These effects arise from the interaction between filled (bonding or non-bonding) and empty (antibonding) orbitals.
Anomeric and Related Effects: The anomeric effect, generalized to describe a preference for gauche conformations in X-C-Y-C systems where X and Y are heteroatoms, is operative in sulfoxides. wikipedia.orgscripps.edu This effect involves the donation of electron density from a lone pair on one heteroatom into an adjacent antibonding (σ*) orbital. In sulfoxides, key interactions include:
nS → σ : The lone pair on the sulfur atom can interact with adjacent antibonding orbitals. This is particularly important in the γ-gauche effect, where an nS → σC-C interaction is responsible for the characteristic upfield shift in ¹³C NMR spectra for a γ-carbon that is antiperiplanar to the sulfur lone pair. acs.orgresearchgate.net
nC → σS-O: In α-carbanions of sulfoxides, the lone pair on the carbon can donate into the antibonding orbital of the adjacent S-O bond. This nC → σS-O interaction is highly stabilizing and significantly more effective in sulfoxides than in sulfones. acs.org This interaction dictates the stereoselectivity of reactions involving the formation of α-sulfinyl carbanions.
Homoanomeric Effect: Equatorial S=O groups can influence β-C-H bonds through a homoanomeric effect, leading to a weakening of the axial C-H bond. nih.govablesci.com
These stereoelectronic interactions compete with steric effects to determine the final conformational equilibrium and influence the transition states of reactions, thereby controlling stereochemical outcomes. acs.org For example, the stabilization of a developing lone pair during a nucleophilic attack is greatest when it is oriented anti to the S=O bond, a direct consequence of the nC → σ*S-O interaction. acs.orgacs.org
The table below details some key stereoelectronic interactions in sulfoxide-containing systems.
| Interaction Type | Description | Consequence | Reference |
| γ-Gauche Effect | Interaction of the sulfur lone pair with an antiperiplanar β-carbon's antibonding orbital (nS → σC-C). | Causes a characteristic upfield shift in the ¹³C NMR spectrum of the γ-carbon. | acs.orgresearchgate.net |
| Anomeric Effect | Donation of a lone pair into an adjacent σ orbital (e.g., nC → σ*S-O). | Stabilizes specific conformations and transition states, influencing reactivity and stereoselectivity. | acs.orgacs.orgacs.org |
| Homoanomeric Effect | Interaction involving an equatorial S=O group and β-C-H bonds. | Weakens antiperiplanar C-H bonds, affecting NMR coupling constants. | nih.gov |
Computational and Theoretical Studies of Sulfoxide Chirality
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the subtleties of the sulfinyl group and predict the chiroptical properties of molecules like (+)-tert-Butyl methyl sulfoxide (B87167).
The chirality of a sulfoxide originates from the stable pyramidal arrangement of the two organic substituents and the oxygen atom around the central sulfur atom, with a lone pair of electrons occupying the fourth vertex. Quantum chemical calculations are crucial for dissecting the electronic structure of the sulfinyl (S=O) functional group that underpins this stereogenicity.
DFT calculations reveal the highly polarized nature of the sulfur-oxygen bond, which significantly influences the molecule's properties. uwa.edu.au The distribution of electron density, molecular orbitals, and electrostatic potential can be mapped to understand reactivity and intermolecular interactions. ijisrt.com Methods like DFT have become standard for modeling medium-sized molecular systems because they provide a good balance between computational cost and accuracy. ijisrt.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding electronic transitions and the potential for charge transfer, which is critical in many chemical reactions. acs.org For instance, studies on related dithiophene oxide derivatives show how substituents can alter the HOMO-LUMO gap, thereby tuning the electronic properties of the molecule. ijisrt.com
One of the most significant applications of quantum chemical calculations for chiral sulfoxides is the prediction of their chiroptical spectroscopic properties, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques are instrumental in determining the absolute configuration of chiral molecules.
For tert-butyl methyl sulfoxide, computational methods have been successfully employed to assign its absolute configuration. The process involves calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the S-configuration) and comparing it to the experimentally measured spectrum of the dextrorotatory (+) enantiomer. A strong match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the absolute configuration as (+)-S. nih.gov
Mid-infrared VCD spectra of tert-butyl methyl sulfoxide have been compared with ab initio DFT calculations. nih.govresearchgate.net These studies confirm the reliability of using VCD spectroscopy in tandem with DFT calculations to determine the absolute configuration of chiral sulfoxides, establishing the R(-)/S(+) relationship for this compound. nih.govbch.ro The calculations are typically performed using various functionals and basis sets to ensure accuracy.
| Computational Method | Basis Set | Key Finding | Reference |
|---|---|---|---|
| DFT (B3PW91 Functional) | 6-31G | Confirmed S(+) absolute configuration by matching calculated and experimental VCD spectra. | nih.govresearchgate.net |
| DFT (B3LYP Functional) | 6-31G | Successfully predicted VCD spectra, corroborating the S(+) assignment. | nih.govnih.gov |
| DFT (B3PW91 and B3LYP) | TZ2P | Comparison of functionals and a larger basis set provided robust confirmation of the absolute configuration. | nih.govresearchgate.net |
| DFT with Gauge-Invariant Atomic Orbitals (GIAOs) | 6-31G* / TZ2P | The use of GIAOs is a standard and reliable method for calculating VCD spectra in chiral sulfoxides. | nih.govbch.ro |
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of sulfoxide behavior, including conformational flexibility and interactions within larger systems.
Even a seemingly simple molecule like tert-butyl methyl sulfoxide can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Computational conformational analysis is used to identify these stable conformers and map their relative energies on a potential energy surface (PES). rsc.org
| Computational Step | Methodology | Purpose | Reference |
|---|---|---|---|
| Initial Conformational Search | Molecular Mechanics (MM) | Efficiently explores the potential energy surface to find possible low-energy conformers. | bch.ro |
| Geometry Optimization | Density Functional Theory (DFT) | Accurately calculates the structure and energy of each potential conformer. | bch.roresearchgate.net |
| Energy Calculation | DFT with advanced basis sets | Determines the relative Gibbs free energies (ΔG°) to assess conformer stability. | rsc.orgresearchgate.net |
| Population Analysis | Boltzmann Distribution | Calculates the equilibrium population of each conformer at a given temperature based on their relative energies. | rsc.org |
Chiral sulfoxides are increasingly used as ligands in transition metal-catalyzed asymmetric synthesis. Molecular modeling is essential for understanding how these ligands interact with metal centers and substrates to control stereoselectivity. uwa.edu.au
Simulations can model the coordination of the sulfoxide to a metal, which can occur through either the sulfur or the oxygen atom. uwa.edu.au The choice of binding mode (S-bound vs. O-bound) depends on the metal's properties (hard vs. soft acid) and significantly affects the catalytic outcome. uwa.edu.au Computational studies on palladium complexes with sulfoxide-containing ligands have shown how the nature of the substituents on the sulfoxide influences coordination and the trans influence. us.esrsc.org Molecular dynamics simulations can further explore the dynamic behavior of the catalyst-substrate complex, revealing how non-covalent interactions, steric clashes, and electronic effects guide the substrate to the active site and determine the stereochemical outcome of the reaction. acs.orgnih.gov
Mechanistic Insights from Computational Chemistry
Computational chemistry provides a virtual laboratory to explore the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. For reactions involving (+)-tert-Butyl methyl sulfoxide, these studies illuminate the energetic profiles of transition states and intermediates, explaining reactivity and stereochemical outcomes.
For example, the preparation of tert-butyl methyl sulfoxide can involve a nucleophilic substitution (S_N2) reaction at the sulfur center. Computational models of this mechanism can calculate the energy barrier of the transition state and confirm that the reaction proceeds with the expected inversion of configuration at the sulfur atom.
Furthermore, in catalytic oxidation reactions where a sulfide (B99878) is converted to a sulfoxide, DFT calculations are used to investigate the mechanism of oxygen transfer from a metal-peroxo species to the sulfur atom. acs.orgnih.gov These studies can compare different potential pathways, determine the rate-determining step, and explain why a particular catalyst might favor the formation of the sulfoxide over further oxidation to the sulfone. nih.gov By modeling the entire catalytic cycle, researchers can gain a comprehensive understanding of how factors like the ligand, substrate, and metal work in concert, providing knowledge that is crucial for designing more efficient and selective catalysts. weizmann.ac.ilmdpi.com
Transition State Analysis of Sulfoxide Reactions
The stereochemical outcome of reactions involving chiral sulfoxides is determined at the transition state. Computational analysis of these transient structures is crucial for understanding reaction mechanisms and predicting product chirality.
Studies have explored the transition states (TSs) for reactions involving tert-butyl methyl sulfoxide. For instance, in the context of α-sulfidation of amides, tert-butyl methyl sulfoxide (TBMSO) can be used as the sulfidation reagent. mit.edu The reaction proceeds through the electrophilic activation of the amide, followed by the addition of the sulfoxide. mit.edu Mechanistic investigations suggest that this process involves the formation of an α-sulfonium amide intermediate, which can then undergo dealkylation. mit.edu
In other reaction types, such as elimination reactions, the geometry of the transition state is a key focus. The E2 reactions induced by potassium t-butoxide in a t-butanol-dimethyl sulfoxide solvent system have been analyzed, revealing that the transition states can have varying degrees of carbanionic character. cdnsciencepub.com While not directly involving (+)-tert-butyl methyl sulfoxide, these studies on the related dimethyl sulfoxide provide a framework for understanding the spectrum of possible E2 transition states. cdnsciencepub.com
Computational modeling allows for the detailed geometric and energetic characterization of these transition states. For example, calculations on transition states for tert-butyl methyl sulfoxide have been performed to understand solvent effects on the reaction. researchgate.net The geometry and energy of the transition state can be significantly influenced by the surrounding solvent molecules. researchgate.net
Below is a table summarizing computational data for transition states (TSs) of tert-butyl methyl sulfoxide in different solvent environments. researchgate.net
| Transition State | M(D) | r (Å) | ΔE (kcal/mol) in CCl₄ | ΔE (kcal/mol) in THF | ΔE (kcal/mol) in CH₃CN |
| TS-1 | 6.324 | 6.94 | -0.388 | -0.681 | -0.839 |
| TS-2 | 4.871 | 6.73 | -0.252 | -0.441 | -0.547 |
| Table 1: Calculated Properties of tert-Butyl Methyl Sulfoxide Transition States in Various Solvents. Data sourced from ResearchGate. researchgate.net |
Energy Profiles of Chiral Induction Pathways
The entire energy landscape of a reaction, from reactants to products, provides a comprehensive picture of chiral induction. Computational studies map out these energy profiles, identifying the relative energies of intermediates and transition states, which ultimately govern the stereoselectivity of a reaction.
For chiral sulfoxides, the energy profile clarifies how the chirality at the sulfur atom directs the formation of new stereocenters. In the asymmetric aminoarylation of alkenes using chiral arylsulfinylamides, DFT calculations revealed the energy pathway. nih.gov The initial addition of the sulfinylamide to an alkene radical cation proceeds through a low-energy transition state (ΔG‡ = +4.8 kcal mol−1) to form a benzylic radical intermediate in an exothermic step (ΔG = -25.2 kcal mol−1). nih.gov This intermediate then undergoes a 1,4-aryl shift, leading to the final product with a defined stereochemistry controlled by the sulfoxide auxiliary. nih.gov
Another example is the dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides. The full energy pathway for this reaction was calculated to understand the role of the base and the sulfoxide substituent. nih.gov The energy profile showed that after the formation of a prereacting complex between the sulfoxide and potassium tert-butoxide, the deprotonation of the α-carbon occurs with a barrier of 12.6 kcal/mol to yield a key intermediate. nih.gov The relative energies of subsequent transition states for protonation determine the final enantiomeric outcome. nih.gov
These energy profiles are essential for designing new stereoselective reactions. By understanding the energetic factors that control stereoinduction, directing groups and reaction conditions can be optimized. researchgate.net For instance, the development of chiral auxiliaries often relies on systematic investigations of how their structure influences the energy profile of palladium(II)-catalyzed reactions, enabling high reactivity and stereoselectivity. researchgate.net
The following table presents a simplified energy profile for a key step in an asymmetric reaction involving a chiral sulfoxide derivative.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| TSI–III | Transition state for addition to alkene | +4.8 |
| III | Benzylic radical intermediate | -25.2 |
| TSIII–IV | Spirocyclic transition state for aryl shift | - |
| IV | Sulfur-centered radical | -38.5 |
| Table 2: Calculated Relative Free Energies for Intermediates and Transition States in an Asymmetric Aminoarylation Reaction. Data sourced from a study on chiral arylsulfinylamides. nih.gov |
Future Directions in Tert Butyl Methyl Sulfoxide, + Research
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure sulfoxides is a cornerstone of asymmetric synthesis. Future research will likely focus on developing more efficient and novel methodologies for preparing (+)-tert-butyl methyl sulfoxide (B87167).
Current methods often rely on the displacement of aryl groups from sulfoxides using organolithium reagents like tert-butyllithium (B1211817) (t-BuLi). While effective, these methods can suffer from moderate yields (33–67%) due to competing side reactions. Future work could explore alternative and more efficient synthetic routes. One promising avenue is the asymmetric oxidation of the parent sulfide (B99878), tert-butyl methyl sulfide. Although not extensively explored, this approach represents a viable strategy for future investigation.
Furthermore, advancements in catalytic asymmetric oxidation using chiral catalysts could provide more direct and atom-economical routes. For instance, the use of chiral titanium complexes and chiral oxaziridines has shown promise in the asymmetric oxidation of other sulfides and could be adapted for the synthesis of (+)-tert-butyl methyl sulfoxide. tandfonline.comwiley-vch.de The development of methods that utilize more environmentally benign oxidants, such as hydrogen peroxide, in conjunction with effective catalysts will also be a key area of focus. wiley-vch.de
Exploration of New Catalytic and Ligand Applications
The unique steric and electronic properties of (+)-tert-butyl methyl sulfoxide make it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand or a chiral auxiliary. While it has been used in the synthesis of sulfinic acid derivatives and other sulfoxides, its full potential as a ligand in transition-metal-catalyzed reactions remains largely unexplored.
Future research will likely investigate the coordination chemistry of (+)-tert-butyl methyl sulfoxide with various transition metals and the application of the resulting complexes in a range of asymmetric transformations. For example, palladium complexes bearing chiral sulfoxide ligands have been synthesized and their catalytic activity in arylation reactions has been studied. us.es Similar studies with (+)-tert-butyl methyl sulfoxide could lead to the discovery of new and efficient catalysts for reactions such as cross-coupling, hydrogenation, and aldol (B89426) reactions. The steric bulk of the tert-butyl group is expected to play a crucial role in inducing high levels of stereoselectivity.
Advanced Spectroscopic and Computational Characterization
A deeper understanding of the structure, bonding, and conformational dynamics of (+)-tert-butyl methyl sulfoxide is crucial for its rational application in synthesis and catalysis. Advanced spectroscopic techniques and computational methods will play a pivotal role in this endeavor.
While standard spectroscopic methods are routinely used, more advanced techniques like vibrational circular dichroism (VCD) and theoretical calculations can provide detailed insights into its chiroptical properties and absolute configuration. Computational studies, using methods like density functional theory (DFT), can be employed to calculate conformational free energy differences and to understand the subtle steric and electrostatic interactions that govern its conformational preferences. researchgate.net Such studies have been performed on related sulfoxides and have provided valuable information about their conformational behavior. researchgate.net Future work could focus on a more detailed computational reexamination of the conformational landscape of (+)-tert-butyl methyl sulfoxide and its interactions with other molecules.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and sustainable manufacturing are increasingly influencing the design of chemical processes. The integration of (+)-tert-butyl methyl sulfoxide chemistry with flow technologies and other sustainable practices is a promising area for future research.
Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and process control. researchgate.netbeilstein-journals.org The development of continuous flow protocols for the synthesis and application of (+)-tert-butyl methyl sulfoxide could lead to more efficient and sustainable manufacturing processes. researchgate.net For instance, photocatalyzed syntheses of sulfides and sulfoxides have been successfully implemented in flow systems, demonstrating the potential for scalable and environmentally friendly production. rsc.org
Furthermore, the use of greener solvents and reagents in the synthesis and reactions of (+)-tert-butyl methyl sulfoxide will be a key aspect of future research. rsc.org The development of biocatalytic methods for the enantioselective synthesis of chiral sulfoxides also represents a sustainable alternative to traditional chemical methods. nih.gov
Understanding Complex Stereochemical Phenomena
The sulfoxide group is a fascinating stereogenic center, and its presence can lead to complex stereochemical outcomes in chemical reactions. Future research will continue to unravel the intricate stereochemical phenomena associated with (+)-tert-butyl methyl sulfoxide.
The stereochemical course of reactions involving the sulfinyl group is highly dependent on the reaction conditions and the nature of the reagents. For example, displacement reactions at the sulfur center typically proceed with inversion of configuration. However, the presence of strongly basic reagents can lead to racemization. A deeper understanding of these processes through detailed mechanistic studies will be crucial for controlling the stereochemical outcome of reactions involving (+)-tert-butyl methyl sulfoxide.
Furthermore, the influence of the chiral sulfinyl group on the stereoselectivity of reactions at adjacent or remote centers will continue to be an active area of research. The use of (+)-tert-butyl methyl sulfoxide as a chiral auxiliary in organometallic chemistry has demonstrated its ability to control the stereochemistry of complexation reactions, leading to the formation of diastereomerically pure organometallic complexes. psu.edu Future studies will likely explore its application in a wider range of stereoselective transformations.
Q & A
Basic: What are the recommended methods for synthesizing (+)-tert-butyl methyl sulfoxide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves oxidation of tert-butyl methyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or methanol), and stoichiometric ratios to minimize side reactions. For enantiomeric purity, chiral catalysts or asymmetric oxidation methods should be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . Evidence from tert-butyl phosphate synthesis (e.g., hydrolysis and substitution conditions) suggests analogous optimization strategies, such as adjusting reaction times and nucleophile concentrations .
Basic: What safety protocols are essential when handling (+)-tert-butyl methyl sulfoxide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use face shields during high-risk procedures (e.g., distillation) .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of vapors, as the compound is highly flammable (GHS02 classification) .
- First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for 15 minutes with water and seek medical attention .
- Storage: Keep in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .
Advanced: How can researchers resolve contradictions in reported stability data for (+)-tert-butyl methyl sulfoxide under varying pH and temperature conditions?
Answer:
Contradictions often arise from differences in experimental design. To address this:
Systematic Stability Studies: Perform accelerated degradation tests at controlled pH (2–12) and temperatures (4°C, 25°C, 40°C). Monitor decomposition via HPLC or GC-MS .
Data Normalization: Account for solvent polarity and ionic strength, which influence stability. For example, polar aprotic solvents like DMSO may stabilize the compound differently than aqueous buffers .
Cross-Validation: Compare results with structurally analogous sulfoxides (e.g., tert-butyl phosphate stability data) to identify trends in hydrolytic or oxidative degradation .
Advanced: What analytical techniques are most effective for characterizing the chiral configuration and purity of (+)-tert-butyl methyl sulfoxide?
Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol. Retention times and peak symmetry provide enantiomeric excess (ee) values .
- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR with chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via split signals .
- Polarimetry: Measure specific optical rotation ([α]ᴅ) at 589 nm, comparing against literature values to confirm enantiopurity .
Advanced: How can researchers design experiments to investigate the mechanistic role of (+)-tert-butyl methyl sulfoxide in asymmetric catalysis?
Answer:
Kinetic Studies: Monitor reaction rates under varying catalyst loadings and temperatures. Use stopped-flow techniques for rapid intermediate detection .
Isotopic Labeling: Introduce ¹⁸O or deuterium labels to track oxygen transfer pathways during sulfoxide-mediated oxidations .
Computational Modeling: Perform DFT calculations to map transition states and identify stereoelectronic effects influencing enantioselectivity .
Cross-Experimentation: Compare results with tert-butyl phosphate analogs to isolate steric vs. electronic contributions .
Basic: What purification strategies are recommended for isolating (+)-tert-butyl methyl sulfoxide from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water partitioning to remove polar byproducts.
- Crystallization: Recrystallize from ethanol/water mixtures at low temperatures (−20°C) to enhance purity .
- Distillation: For large-scale purification, employ fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) to avoid thermal decomposition .
Advanced: How should researchers address discrepancies in the reported biological activity of (+)-tert-butyl methyl sulfoxide in enzyme inhibition assays?
Answer:
Assay Standardization: Validate protocols using positive controls (e.g., known sulfoxide inhibitors) and ensure consistent buffer conditions (pH, ionic strength) .
Enantiomer-Specific Analysis: Test both (+)- and (−)-enantiomers separately to rule out stereospecific effects .
Data Reprodubility: Collaborate with independent labs to verify results, addressing variables like enzyme source (recombinant vs. native) and incubation times .
Basic: What are the critical parameters for storing (+)-tert-butyl methyl sulfoxide to prevent degradation?
Answer:
- Temperature: Store at −20°C in amber vials to minimize light-induced racemization .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis .
- Inert Atmosphere: Seal containers under argon or nitrogen to reduce oxidative degradation .
Advanced: How can researchers leverage (+)-tert-butyl methyl sulfoxide as a chiral auxiliary in multi-step organic syntheses?
Answer:
Steric Guidance: Utilize the bulky tert-butyl group to direct regioselectivity in Diels-Alder or Michael addition reactions .
Temporary Chirality Transfer: Incorporate the sulfoxide into intermediates, then reduce to sulfides post-stereochemical control .
Byproduct Mitigation: Optimize cleavage conditions (e.g., TFA/water mixtures) to remove the auxiliary without racemizing the product .
Advanced: What computational tools are recommended for predicting the reactivity of (+)-tert-butyl methyl sulfoxide in novel reaction systems?
Answer:
- Molecular Dynamics (MD) Simulations: Model solvent effects and transition states using software like Gaussian or ORCA .
- QSPR Models: Develop quantitative structure-property relationships based on sulfoxide analogs to predict redox potentials or nucleophilicity .
- Machine Learning: Train algorithms on existing kinetic data to forecast reaction outcomes under untested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
